N1, N10-Diacetyl triethylenetetramine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H22N4O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
N-[2-[[2-(2-acetamidoethylamino)-1,1,2,2-tetradeuterioethyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)/i3D2,4D2 |
InChI Key |
WJZSOPBEHMQITR-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NCCNC(=O)C)NCCNC(=O)C |
Canonical SMILES |
CC(=O)NCCNCCNCCNC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N1, N10-Diacetyl triethylenetetramine-d4: Chemical Properties, Experimental Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, relevant experimental methodologies, and the biological context of N1, N10-Diacetyl triethylenetetramine-d4. This deuterated analog of a major metabolite of the copper-chelating drug Trientine (triethylenetetramine, TETA) is a critical tool in pharmacokinetic and metabolic research.
Core Chemical Properties
This compound is the isotopically labeled form of N1, N10-Diacetyl triethylenetetramine (B94423), a significant metabolite of Trientine. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[]
Physicochemical Data
While comprehensive experimental data for the deuterated form is limited, the following tables summarize the available chemical and physical properties for both this compound and its non-labeled counterpart.
Table 1: Chemical Identification of this compound
| Property | Value |
| Chemical Name | N,N'-(((Ethane-1,2-diyl-d4)bis(azanediyl))bis(ethane-2,1-diyl))diacetamide[2] |
| CAS Number | 2733833-08-2[2] |
| Molecular Formula | C₁₀H₁₈D₄N₄O₂[3] |
| Molecular Weight | 234.3 g/mol [2] |
| Canonical SMILES | O=C(C)NCCNC([2H])([2H])C([2H])([2H])NCCNC(C)=O[2] |
Table 2: Physicochemical Properties of N1, N10-Diacetyl triethylenetetramine (Non-deuterated)
| Property | Value |
| CAS Number | 141998-22-3[4][5] |
| Molecular Formula | C₁₀H₂₂N₄O₂[4][5] |
| Molecular Weight | 230.31 g/mol [4][5] |
| Appearance | No data available |
| Solubility | No data available |
| Melting Point | No data available |
| Flash Point | No data available |
Metabolic Pathway and Biological Significance
N1, N10-Diacetyl triethylenetetramine is a product of the in-vivo acetylation of Trientine (TETA). This biotransformation is primarily catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[6] TETA itself is a copper-chelating agent used in the treatment of Wilson's disease and has been investigated for its potential anti-cancer properties.[6] The acetylation of TETA to its monoacetylated (N1-acetyltriethylenetetramine) and diacetylated forms is a critical step in its metabolism and excretion.[6]
Metabolic pathway of Trientine (TETA).
The parent compound, TETA, exerts its biological effects through copper chelation and modulation of polyamine metabolism, which can impact cancer cell proliferation and angiogenesis.[7][8] TETA has been shown to inhibit cancer cell growth by reducing intracellular polyamine levels and affecting downstream signaling pathways such as TGF-β.[7][9][10]
Trientine's impact on cancer-related pathways.
Experimental Protocols
Accurate quantification of this compound and its related compounds is crucial for pharmacokinetic and metabolic studies. The following protocols are based on established methods for the analysis of Trientine and its metabolites.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
A validated LC-MS method is the gold standard for the simultaneous determination of Trientine and its acetylated metabolites in biological matrices.[11][12]
1. Sample Preparation (Human Plasma)
-
To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of the internal standard (this compound).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS system.
2. Chromatographic Conditions
-
Column: A cyano or C18 column is typically used for separation.[11][13]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10mM ammonium (B1175870) acetate (B1210297) or 0.1% heptafluorobutyric acid) is employed.[11][13]
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[13]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[13]
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.[11][13]
-
Monitored Ions ([M+H]⁺):
4. Data Analysis
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This assay measures the enzymatic activity of SSAT, which is responsible for the acetylation of Trientine.
1. Enzyme Source Preparation
-
Homogenize tissue samples or cell lysates in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant), which contains the SSAT enzyme.[14]
-
Determine the protein concentration of the supernatant using a standard method like the Biuret assay.[14]
2. Assay Reaction
-
In a reaction tube, combine the enzyme-containing supernatant with a reaction mixture containing:
-
Incubate the reaction mixture at 37°C for a defined period.
3. Measurement of Acetylated Product
-
Stop the reaction by adding a quenching solution.
-
Separate the radiolabeled acetylated product from the unreacted [1-¹⁴C]acetyl-CoA. A common method involves spotting the reaction mixture onto phosphocellulose paper discs, which bind the positively charged acetylated polyamines, followed by washing to remove the unreacted acetyl-CoA.[15]
-
Quantify the radioactivity on the discs using a scintillation counter.
4. Calculation of Enzyme Activity
-
The enzyme activity is expressed as the amount of acetylated product formed per unit of time per milligram of protein.
Workflow for LC-MS/MS quantification.
This guide serves as a foundational resource for researchers engaged in the study of Trientine metabolism and the development of related analytical methodologies. The use of this compound as an internal standard is indispensable for achieving accurate and reliable quantitative results.
References
- 2. chemwhat.com [chemwhat.com]
- 3. Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy [mdpi.com]
- 4. N1-Acetyl Triethylenetetramine-D4 Tetrahydrochloride | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. N1,N10-Diacetyl Triethylenetetramine - CAS - 141998-22-3 | Axios Research [axios-research.com]
- 6. Triethylenetetramine pharmacology and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triethylenetetramine modulates polyamine and energy metabolism and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]
- 15. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N1, N10-Diacetyl triethylenetetramine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N10-Diacetyl triethylenetetramine-d4 is the deuterated form of N1,N10-diacetyl triethylenetetramine (B94423) (DAT), a major metabolite of the copper-chelating agent triethylenetetramine (TETA). TETA is a drug used in the treatment of Wilson's disease and is also under investigation for its potential therapeutic effects in cancer and diabetes. The deuterated analog serves as an essential internal standard for the accurate quantification of DAT in biological samples during pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the core technical aspects of N1,N10-Diacetyl triethylenetetramine-d4, including its structure, synthesis, and role in the context of polyamine metabolism.
Core Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C10H18D4N4O2 | [1] |
| Molecular Weight | 234.3 g/mol | [2] |
| Chemical Name | N,N'-(((Ethane-1,2-diyl-d4)bis(azanediyl))bis(ethane-2,1-diyl))diacetamide | [1] |
| Synonyms | N1,N10-Diacetyltriethylenetetramine-d4 | [1] |
| Labeled Atom | Deuterium (d4) | [3] |
Representative Analytical Data
While a specific Certificate of Analysis for N1,N10-Diacetyl triethylenetetramine-d4 is not publicly available, the following table outlines the expected analytical data based on methods used for the non-deuterated analog and general principles of mass spectrometry for deuterated compounds.
| Analytical Technique | Expected Data |
| Mass Spectrometry (MS) | The mass spectrum would show a parent ion peak at m/z 235.3 [M+H]+, which is 4 mass units higher than the non-deuterated analog (m/z 231.3). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The 1H NMR spectrum would be similar to the non-deuterated analog, but with a reduced integration for the signals corresponding to the deuterated ethane-1,2-diyl group. The 2H (Deuterium) NMR would show a signal corresponding to the deuterated position. |
| Purity (by HPLC) | Typically >98% for use as a reference standard. |
Experimental Protocols
Synthesis of N1,N10-Diacetyl triethylenetetramine-d4
Materials:
-
Triethylenetetramine-d4
-
Acetic anhydride (B1165640)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A base (e.g., triethylamine, pyridine) to neutralize the acetic acid byproduct
-
Reagents for workup and purification (e.g., water, brine, sodium bicarbonate solution, drying agent like sodium sulfate, silica (B1680970) gel for chromatography)
Procedure (General Outline):
-
Dissolution: Dissolve triethylenetetramine-d4 and a base in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate. Extract the product into an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over a suitable drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Quantitative Analysis by LC-MS/MS
N1,N10-Diacetyl triethylenetetramine-d4 is primarily used as an internal standard for the quantification of N1,N10-diacetyl triethylenetetramine in biological matrices like plasma and urine. Below is a representative LC-MS/MS protocol adapted from methods for the non-deuterated analog.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine sample, add a known concentration of N1,N10-Diacetyl triethylenetetramine-d4 as the internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC Column: A C18 or a cyano column is typically used.[3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile containing an ion-pairing agent like heptafluorobutyric acid (HFBA) or a buffer like ammonium (B1175870) acetate.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
N1,N10-diacetyl triethylenetetramine (Analyte): Q1 (m/z 231.3) -> Q3 (product ion)
-
N1,N10-Diacetyl triethylenetetramine-d4 (Internal Standard): Q1 (m/z 235.3) -> Q3 (corresponding product ion)
-
3. Data Analysis:
-
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard.
Signaling Pathway and Experimental Workflows
Triethylenetetramine Metabolism Pathway
The metabolic conversion of triethylenetetramine to N1,N10-diacetyl triethylenetetramine is a key pathway in its pharmacology. This acetylation is primarily catalyzed by the enzyme spermidine (B129725)/spermine N1-acetyltransferase (SSAT1).[4]
Caption: Metabolic pathway of Triethylenetetramine to its acetylated metabolites.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of N1,N10-diacetyl triethylenetetramine in a biological sample using its deuterated analog as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Spermidine/Spermine N1-acetyltransferase (SSAT1) Signaling
The activity of SSAT1 is tightly regulated and plays a crucial role in polyamine homeostasis. Elevated levels of polyamines, such as spermidine and spermine, can induce the expression and activity of SSAT1, leading to a feedback mechanism that controls intracellular polyamine concentrations. This regulation occurs at multiple levels, including transcription, mRNA processing, and translation.[5][6]
Caption: Regulation of SSAT1 activity by intracellular polyamine levels.
Conclusion
N1,N10-Diacetyl triethylenetetramine-d4 is a critical tool for researchers and drug development professionals working with triethylenetetramine and its metabolites. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods. Understanding its properties, the experimental protocols for its use, and the biological pathways it is involved in is essential for advancing research in areas such as Wilson's disease, cancer, and diabetes.
References
- 1. chemwhat.com [chemwhat.com]
- 2. N1-Acetyl Triethylenetetramine-D4 Tetrahydrochloride | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. N1,N10-Diacetyl Triethylenetetramine | 141998-22-3 | Benchchem [benchchem.com]
- 4. TETA/TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
N1,N10-Diacetyltriethylenetetramine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N1,N10-Diacetyltriethylenetetramine-d4, a deuterated analog of a major metabolite of Triethylenetetramine (TETA). This document outlines its chemical properties, its role in metabolic pathways, and its application as an internal standard in analytical methodologies. Detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS) are also provided.
Core Compound Specifications
N1,N10-Diacetyltriethylenetetramine-d4 is a stable isotope-labeled compound used primarily in research and drug development. Its utility as an internal standard is crucial for the accurate quantification of its non-deuterated counterpart in biological matrices. Several suppliers offer this compound, and while specific details may vary by batch, the following table summarizes typical product specifications. Researchers should always refer to the supplier-specific Certificate of Analysis for precise data.
| Property | Typical Specification |
| Chemical Name | N,N'-(((Ethane-1,2-diyl-d4)bis(azanediyl))bis(ethane-2,1-diyl))diacetamide |
| Molecular Formula | C10H18D4N4O2 |
| Molecular Weight | Approximately 234.3 g/mol |
| CAS Number | 2733833-08-2 |
| Appearance | Solid (specific form may vary) |
| Purity | ≥98% |
| Storage | Store at 2-8°C under an inert atmosphere |
| Solubility | Refer to supplier's Certificate of Analysis |
Metabolic Pathway of Triethylenetetramine (TETA)
N1,N10-Diacetyltriethylenetetramine is a major metabolite of Triethylenetetramine (TETA), a copper-chelating agent used in the treatment of Wilson's disease. The metabolic conversion of TETA to its diacetylated form is a two-step
The Gold Standard: An In-depth Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies
For researchers, scientists, and drug development professionals, the accurate and reliable determination of a drug's pharmacokinetic (PK) profile is a cornerstone of successful therapeutic development. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is paramount for making critical decisions regarding its safety and efficacy.[1] At the heart of generating high-quality PK data lies the use of deuterated internal standards in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the industry's gold standard for quantitative bioanalysis.[1]
This technical guide provides a comprehensive exploration of the pivotal role of deuterated standards in pharmacokinetic studies. It delves into the core principles of their application, presents detailed experimental protocols, summarizes quantitative data for clear comparison, and offers visual representations of key workflows and concepts to illuminate their indispensable nature in modern drug development.
The Superiority of Deuterated Internal Standards
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to calibration standards, quality control samples, and study samples to correct for variability during sample processing and analysis.[1][2] While various compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely recognized as the superior choice.[1][3][4]
The fundamental advantage of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[1][4] By strategically replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium (B1214612), the molecular weight of the standard is increased. This mass difference allows it to be distinguished from the analyte by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response are virtually identical to the unlabeled drug.[1][2][5] This co-elution and analogous behavior enable the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process, including sample preparation, injection, and ionization.[6][7]
Key Advantages of Deuterated Standards:
-
Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can contain endogenous components that interfere with the ionization of the analyte, leading to ion suppression or enhancement.[8][9][10] Since a deuterated IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification.[1][7][9]
-
Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be inconsistent. A deuterated IS, added at the beginning of the extraction process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[7]
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability into the analysis. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.[7]
Quantitative Impact: Deuterated vs. Analog Internal Standards
The theoretical benefits of deuterated internal standards are consistently supported by empirical data. Studies comparing the performance of bioanalytical methods using deuterated internal standards versus structural analogs consistently demonstrate superior accuracy and precision with the former.[1]
Table 1: Comparison of Bioanalytical Method Performance for Kahalalide F Using Analog vs. Deuterated Internal Standards
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Analog IS | 96.8 | 8.6 | p<0.0005 (significant deviation from 100%) |
| Deuterated IS | 100.3 | 7.6 | p=0.5 (no significant deviation from 100%) |
| Data sourced from Stokvis et al., 2005.[1] |
Table 2: Comparison of Bioanalytical Method Performance for Tacrolimus Using Analog vs. Isotope-Labeled Internal Standards
| Internal Standard Type | Within-run Imprecision (%CV) | Between-run Imprecision (%CV) | Accuracy (% Bias) |
| Analog IS (Ascomycin) | < 3.63% | < 5.5% | -2.65% to +2.75% |
| ¹³C,D₂-labeled IS | < 2.85% | < 4.5% | -1.95% to +1.85% |
These data clearly underscore the tangible benefits of employing deuterated internal standards in pharmacokinetic studies, leading to more reliable data for critical decision-making in drug development.[1]
Experimental Protocols: A Typical Pharmacokinetic Study Workflow
The following section provides a detailed methodology for a typical pharmacokinetic study utilizing a deuterated internal standard for the quantification of a drug in a biological matrix.
Preparation of Stock and Working Solutions
-
Analyte and Deuterated IS Stock Solutions: Prepare individual stock solutions of the drug and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.[1] Store these solutions at an appropriate temperature (e.g., -20°C or -80°C) to ensure stability.
-
Calibration Standard Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with the appropriate solvent.
-
Quality Control (QC) Working Solutions: Prepare at least four levels of QC working solutions (Lower Limit of Quantification - LLOQ, Low, Medium, and High) from a separate weighing of the analyte stock solution.[3]
-
Internal Standard Working Solution: Prepare a working solution of the deuterated IS at a concentration that provides an appropriate response in the mass spectrometer.[1]
Sample Preparation (Protein Precipitation Example)
-
Aliquot 100 µL of blank biological matrix (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
For calibration standards and QC samples, spike the blank matrix with the appropriate working solutions of the analyte. For study samples, use the collected subject samples.
-
Add 20 µL of the deuterated internal standard working solution to all tubes (except for blank matrix samples used to assess interference).
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to each tube to precipitate the proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex the plate or vials for 1 minute to ensure complete dissolution.
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions: Develop a liquid chromatography method that provides adequate retention and separation of the analyte and the deuterated internal standard from endogenous matrix components. A C18 column is commonly used for small molecule analysis. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed to optimize separation.
-
Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI, in positive or negative mode), and determining the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Bioanalytical Method Validation
Before analyzing study samples, the bioanalytical method must be rigorously validated according to regulatory guidelines from agencies such as the FDA and EMA.[3][4][11] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[4][11]
-
Accuracy and Precision: The closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).[4] This is assessed at multiple QC levels on the same day (intra-day) and on different days (inter-day).[4]
-
Calibration Curve: The relationship between the analyte concentration and the instrument response over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]
-
Matrix Effect: The assessment of ion suppression or enhancement caused by the biological matrix.[13]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, long-term storage).[3]
Visualizing the Workflow and Core Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Bioanalytical Workflow for a Pharmacokinetic Study.
Caption: Correction of Matrix Effects by a Deuterated IS.
Challenges and Considerations
While deuterated internal standards are the preferred choice, their use is not without potential challenges that researchers must be aware of:
-
Isotopic Instability (Deuterium Exchange): Deuterium atoms located at certain positions on a molecule (e.g., on heteroatoms like oxygen or nitrogen) can sometimes exchange with protons from the solvent.[9][10] This can lead to a decrease in the internal standard signal and an inaccurate overestimation of the analyte concentration. To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions during the synthesis of the standard.[9]
-
Chromatographic Shift (Isotope Effect): The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[9][13] This can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly with a high degree of deuteration.[9][14] If this shift is significant, the analyte and IS may experience different matrix effects, which could compromise the accuracy of quantification.[9]
-
Isotopic Purity: The deuterated internal standard may contain a small percentage of the unlabeled analyte as an impurity.[10] This can lead to an overestimation of the analyte's concentration, especially at the lower end of the calibration curve.[10] It is crucial to use high-purity deuterated standards and to assess for any potential cross-contribution during method validation.
Conclusion
In the landscape of modern drug development, the generation of accurate and reliable pharmacokinetic data is non-negotiable. Deuterated internal standards have firmly established themselves as the gold standard in quantitative bioanalysis for PK studies. Their ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for matrix effects and other sources of variability, leading to data of the highest quality. While challenges exist, a thorough understanding of their properties and careful implementation within a validated bioanalytical method ensures their indispensable role in advancing our understanding of drug disposition and ultimately, in bringing safer and more effective medicines to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pmda.go.jp [pmda.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
N1,N10-Diacetyltriethylenetetramine-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the certificate of analysis for N1,N10-Diacetyltriethylenetetramine-d4. This document outlines key physicochemical properties, analytical methodologies, and a standardized workflow for quality control.
N1,N10-Diacetyltriethylenetetramine-d4 is the deuterated analog of N1,N10-Diacetyltriethylenetetramine, a major metabolite of the copper-chelating agent Triethylenetetramine (B94423) (Trientine).[1][2] Its use as an internal standard in pharmacokinetic and bioequivalence studies is crucial for the accurate quantification of the parent drug and its metabolites in biological matrices.[1][3] This guide details the critical data and experimental protocols necessary for its certification.
Physicochemical and Reference Data
Accurate characterization of N1,N10-Diacetyltriethylenetetramine-d4 is fundamental for its use as a reference standard. The following tables summarize the key quantitative data for the deuterated and non-deuterated forms of the compound.
| Property | Value | Source |
| Chemical Name | N,N'-(((Ethane-1,2-diyl-d4)bis(azanediyl))bis(ethane-2,1-diyl))diacetamide | [4] |
| Molecular Formula | C10H18D4N4O2 | [5] |
| Molecular Weight | 234.33 g/mol | Calculated |
| CAS Number | 2733833-08-2 | [4] |
| Purity | ≥98% | [2] |
| Isotopic Enrichment | ≥98% 2H | [6] |
| Appearance | Solid | Generic |
| Solubility | Refer to Certificate of Analysis | [2] |
| Non-Deuterated Analog Data | ||
| Molecular Formula | C10H22N4O2 | [2][7][8] |
| Molecular Weight | 230.31 g/mol | [2][7][8] |
| CAS Number | 141998-22-3 | [2][7][8] |
Experimental Protocols
The certification of N1,N10-Diacetyltriethylenetetramine-d4 relies on a series of validated analytical methods to confirm its identity, purity, and isotopic enrichment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for the quantification and confirmation of N1,N10-Diacetyltriethylenetetramine-d4.
-
Chromatographic Separation: Separation is typically achieved using a reversed-phase cyano column.[1][9]
-
Mobile Phase: A gradient elution program is often employed. For example, a mobile phase consisting of 15% acetonitrile (B52724) and 85% water with 0.1% heptafluorobutyric acid has been reported.[9]
-
-
Mass Spectrometric Detection: Detection is commonly performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI).[1]
-
Monitored Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. For the non-deuterated analog, the [M+H]+ ion at m/z 231 is typically monitored.[9]
-
-
Method Validation: The LC-MS/MS method must be rigorously validated according to international guidelines, assessing linearity, accuracy, precision, stability, and recovery.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and determine the isotopic enrichment of N1,N10-Diacetyltriethylenetetramine-d4.
-
1H NMR: To confirm the absence of protons at the deuterated positions and verify the overall structure.
-
13C NMR: To confirm the carbon skeleton of the molecule.
-
Deuterium (B1214612) NMR (2H NMR): To confirm the location and abundance of the deuterium labels.
Quality Control Workflow
The following diagram illustrates a typical workflow for the certification of a reference standard like N1,N10-Diacetyltriethylenetetramine-d4.
Caption: Workflow for Certificate of Analysis Generation.
Signaling Pathways and Logical Relationships
The primary role of N1,N10-Diacetyltriethylenetetramine-d4 is as an internal standard in bioanalytical methods. The following diagram illustrates its application in a typical pharmacokinetic study workflow.
Caption: Use in a Pharmacokinetic Study Workflow.
References
- 1. N1,N10-Diacetyl Triethylenetetramine | 141998-22-3 | Benchchem [benchchem.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. chemwhat.com [chemwhat.com]
- 5. N1,N10-Diacetyl Triethylenetetramine-D4 - Acanthus Research [acanthusresearch.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. N1-Acetyl Triethylenetetramine-D4 Tetrahydrochloride | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 8. N1,N10-Diacetyl Triethylenetetramine - CAS - 141998-22-3 | Axios Research [axios-research.com]
- 9. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Triethylenetetramine (TETA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenetetramine (B94423) (TETA), a copper-chelating agent primarily used in the management of Wilson's disease, has garnered increasing interest for its therapeutic potential in other conditions, including diabetic complications and certain cancers. A thorough understanding of its metabolic fate is paramount for optimizing its clinical application and ensuring patient safety. This in-depth technical guide elucidates the metabolic pathway of TETA, presenting a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME). The document provides detailed experimental methodologies, quantitative pharmacokinetic data, and visual representations of the metabolic processes to serve as a valuable resource for the scientific community.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
The journey of TETA through the body is characterized by poor oral absorption, wide tissue distribution, significant metabolism primarily through acetylation, and subsequent renal excretion.
1.1. Absorption: Following oral administration, TETA is poorly absorbed from the gastrointestinal tract, with a reported bioavailability ranging from 8% to 30%[1].
1.2. Distribution: Once absorbed, TETA is widely distributed throughout the body's tissues. Notably higher concentrations have been observed in the liver, heart, and kidney[1].
1.3. Metabolism: The primary metabolic pathway for TETA is acetylation. This biotransformation process is not mediated by the commonly known N-acetyltransferase 2 (NAT2), but rather by the enzyme spermidine/spermine N1-acetyltransferase (SSAT)[1][2]. This enzymatic reaction results in the formation of two major metabolites:
The formation of these acetylated derivatives represents a significant step in the body's processing of TETA.
1.4. Excretion: TETA and its primary metabolites, MAT and DAT, are predominantly eliminated from the body through urinary excretion[1][5].
Quantitative Pharmacokinetic Data
Comprehensive pharmacokinetic studies in healthy human volunteers have provided valuable quantitative data on TETA and its metabolites. The following tables summarize key pharmacokinetic parameters.
| Parameter | TETA | MAT | DAT | Reference |
| Tmax (hours) | 1.25 - 2 | - | - | [6] |
| Cmax (ng/mL) | 2030 ± 981 (900 mg dose) | - | - | [6] |
| 3430 ± 1480 (1500 mg dose) | - | - | [6] | |
| AUCinf (ng·h/mL) | 9750 ± 4910 (900 mg dose) | - | - | [6] |
| 17200 ± 9470 (1500 mg dose) | - | - | [6] | |
| Half-life (t½) (hours) | ~2 - 4 | - | - | [1] |
| Apparent Volume of Distribution (Vd/F) (L) | 645 | - | - | [6] |
| Oral Total Clearance (CL/F) (L/h) | 69.5 | - | - | [6] |
Table 1: Pharmacokinetic Parameters of TETA in Healthy Adult Volunteers Following Oral Administration.
| Analyte | Within-Run Precision (%) | Between-Run Precision (%) | Accuracy (%) | Mean Recovery (%) |
| TETA (Plasma) | 0.5 - 15.0 | 0.1 - 15.0 | 4.1 - 10.8 | 95.4 ± 17.0 |
| MAT (Plasma) | - | - | - | 92.1 ± 16.8 |
| DAT (Plasma) | - | - | - | 97.8 ± 9.8 |
| TETA (Urine) | 0.4 - 12.2 | 0.2 - 10.8 | 0.5 - 12.8 | 90.0 ± 10.1 |
| MAT (Urine) | - | - | - | 98.5 ± 16.4 |
| DAT (Urine) | - | - | - | 92.6 ± 10.7 |
Table 2: Precision, Accuracy, and Recovery for the LC-MS Assay of TETA and its Metabolites in Human Plasma and Urine. (Data extracted from Lu et al., 2007)
Experimental Protocols
In Vivo Study: Oral TETA Administration and Sample Collection
A representative clinical study protocol for evaluating TETA pharmacokinetics in healthy volunteers involves the following steps[2]:
-
Subject Recruitment: Healthy adult male and female volunteers are recruited for the study.
-
Dosing: A single oral dose of TETA dihydrochloride (B599025) is administered to the subjects.
-
Blood Sample Collection: Venous blood samples are collected into appropriate anticoagulant tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Urine Sample Collection: Urine is collected over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose. The total volume of urine for each interval is recorded.
-
Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and urine samples are stored frozen at -80°C until analysis.
Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
A validated LC-MS method for the simultaneous quantification of TETA, MAT, and DAT in human plasma and urine has been described[3][4].
3.2.1. Sample Preparation:
-
To a 200 µL aliquot of plasma or urine, add an internal standard solution.
-
Precipitate proteins by adding a suitable agent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
3.2.2. LC-MS Conditions:
-
Chromatographic Column: A cyano column is typically used for separation[3][4].
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water containing an ion-pairing agent like heptafluorobutyric acid (HFBA) is employed[3][4].
-
Mass Spectrometry: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Selected ion monitoring (SIM) is used to detect the protonated molecular ions [M+H]+ of TETA (m/z 147), MAT (m/z 189), and DAT (m/z 231)[3][4].
Metabolic Pathway and Enzymology
The central step in TETA metabolism is its acetylation by spermidine/spermine N1-acetyltransferase (SSAT).
References
- 1. Triethylenetetramine pharmacology and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, and metabolism of triethylenetetramine in healthy human participants: an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. Metabolism of administered triethylene tetramine dihydrochloride in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetics, Pharmacodynamics, and Metabolism of Triethylenetetramine in Healthy Human Participants: An Open‐Label Trial | Semantic Scholar [semanticscholar.org]
N1,N10-Diacetyl Triethylenetetramine: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Functions, Methodologies, and Research Applications of N1,N10-Diacetyl Triethylenetetramine (B94423)
Introduction
N1,N10-Diacetyl triethylenetetramine (DAT) is a significant metabolite of triethylenetetramine (TETA), a copper-chelating agent with therapeutic applications in Wilson's disease and investigational use in oncology and diabetic complications. For researchers and drug development professionals, understanding the biochemical profile of DAT is crucial for elucidating the overall pharmacology and metabolic fate of its parent compound, TETA. This technical guide provides a comprehensive overview of the function of DAT in research, with a focus on its metabolic pathway, comparative biochemical properties, and analytical methodologies.
Core Functions and Research Applications
The primary role of N1,N10-Diacetyl triethylenetetramine in a research setting is as a key analytical biomarker and reference standard for studies involving the administration of Triethylenetetramine (TETA). Its formation represents a significant metabolic route for TETA, and its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic modeling.
Metabolism and Formation
Triethylenetetramine undergoes a two-step enzymatic acetylation to form DAT. The initial acetylation yields N1-acetyltriethylenetetramine (MAT), which is subsequently acetylated to DAT.[1] While initially thought to be metabolized by N-acetyltransferase 2 (NAT2), evidence suggests that spermidine/spermine N1-acetyltransferase (SSAT) is the primary enzyme responsible for this biotransformation.[1] This metabolic pathway is a critical consideration in preclinical and clinical studies of TETA.
Altered Biochemical Properties
A defining characteristic of DAT is its significantly reduced affinity for copper (II) ions compared to its parent compound, TETA. The acetylation of the terminal amine groups in TETA to form DAT markedly diminishes its metal-chelating capabilities. This alteration is a key aspect of its biochemical profile and has significant implications for the biological activity of TETA metabolites. The reduced copper chelation suggests that DAT is a metabolic inactivation product in terms of copper homeostasis.
Quantitative Data
The following tables summarize the key physicochemical and comparative biochemical properties of N1,N10-Diacetyl triethylenetetramine and its related compounds.
| Property | Value |
| CAS Number | 141998-22-3 |
| Molecular Formula | C₁₀H₂₂N₄O₂ |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))diacetamide |
Table 1: Physicochemical Properties of N1,N10-Diacetyl triethylenetetramine.
| Compound | Relative Copper (II) Chelation Affinity |
| Triethylenetetramine (TETA) | High |
| N1-Acetyl TETA (MAT) | Significantly Lower than TETA |
| N1,N10-Diacetyl TETA (DAT) | Markedly Reduced / Negligible |
Table 2: Comparative Copper (II) Chelation Affinity.
Experimental Protocols
The accurate quantification of N1,N10-Diacetyl triethylenetetramine in biological samples is paramount for pharmacokinetic and metabolism studies of TETA. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this application.
Protocol: Quantification of N1,N10-Diacetyl Triethylenetetramine in Human Plasma and Urine by LC-MS
This protocol is adapted from a validated method for the simultaneous measurement of TETA and its metabolites.
1. Sample Preparation:
-
To 200 µL of plasma or urine, add an internal standard (e.g., N1-acetylspermine or isotopically labeled DAT-d8).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
2. Liquid Chromatography Conditions:
-
Column: A cyano-terminated column is suitable for separation.
-
Mobile Phase: An isocratic mobile phase consisting of approximately 15% acetonitrile (B52724) and 85% water containing 0.1% heptafluorobutyric acid can be used.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored m/z Values:
-
TETA: [M+H]⁺ at m/z 147
-
MAT: [M+H]⁺ at m/z 189
-
DAT: [M+H]⁺ at m/z 231
-
Internal Standard (N1-acetylspermine): [M+H]⁺ at m/z 245
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards of DAT in the appropriate matrix (plasma or urine).
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of DAT in the unknown samples from the calibration curve.
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow
References
physicochemical properties of N1, N10-Diacetyl triethylenetetramine-d4
An in-depth technical guide on the core .
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1, N10-Diacetyl triethylenetetramine-d4 is the deuterated analogue of N1, N10-Diacetyl triethylenetetramine (B94423), a metabolite of the drug Trientine. The incorporation of four deuterium (B1214612) atoms in place of hydrogen atoms provides a mass shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. This key feature makes it an ideal internal standard for quantitative bioanalytical assays. This technical guide provides a comprehensive overview of its physicochemical properties, general experimental protocols, and its primary application workflow.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that for many specialized analytical standards, extensive experimental data on physical properties like melting and boiling points are often not determined or reported.
| Property | Value |
| Chemical Formula | C10H18D4N4O2[1] |
| Molecular Weight | 234.33 g/mol [2] |
| CAS Number | 2733833-08-2[2][3] |
| Appearance | No data available[3] |
| Solubility | No data available[3] |
| Melting Point | No data available[3] |
| Boiling Point | No data available |
| Storage Conditions | At room temperature and away from light[3] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and property determination of this compound are proprietary and not publicly available, this section outlines the general and well-established methodologies that would be employed.
General Synthesis Approach
The synthesis of a deuterated compound such as this compound involves the introduction of deuterium at specific molecular positions. This is typically achieved through one of several common strategies:
-
Catalytic Deuterium Exchange: This method involves the use of a catalyst, often a noble metal such as palladium on carbon, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂).
-
Use of Deuterated Reagents: The synthesis can be performed using starting materials or reagents that are already deuterated. For the target molecule, this could involve a deuterated version of a precursor to the triethylenetetramine backbone.
-
Reduction with Deuterated Hydrides: Introducing deuterium can be accomplished by using a deuterated reducing agent, for example, sodium borodeuteride (NaBD₄), to reduce a suitable precursor.
A generalized synthetic scheme is depicted below.
Caption: A plausible synthetic workflow for this compound.
Determination of Physicochemical Properties
The characterization of a newly synthesized compound like this compound would involve standard analytical techniques:
-
Melting Point: A melting point apparatus would be used to determine the temperature range over which the solid compound transitions to a liquid.
-
Boiling Point: For a liquid, the boiling point would be determined at a specific atmospheric pressure using distillation apparatus.
-
Solubility: This is determined by adding the compound to various solvents at a controlled temperature and measuring the concentration of the resulting saturated solution.
-
Structural Verification: The exact chemical structure and successful incorporation of deuterium are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H-NMR, ¹³C-NMR, and ²H-NMR) is used to determine the positions of atoms and the location of deuterium. Mass Spectrometry (MS) is used to confirm the molecular weight and isotopic enrichment.
Core Application: Internal Standard in Quantitative Analysis
The most critical role of this compound is as an internal standard in quantitative analytical methods, especially those using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its near-identical chemical and physical behavior to the non-deuterated analyte ensures that it accurately reflects any analyte loss during sample processing and variations in instrument response.
Logical Workflow for LC-MS/MS Analysis
The diagram below illustrates the standard workflow for the use of a deuterated internal standard in a typical bioanalytical laboratory.
Caption: Workflow for this compound as an internal standard.
Conclusion
This compound is a high-value analytical tool for researchers in drug development and related scientific fields. While comprehensive data on all its physical properties may be limited, its fundamental physicochemical characteristics are sufficiently understood for its intended application. Its structural similarity and mass difference to the corresponding non-deuterated molecule make it an exemplary internal standard for achieving accurate and precise quantification in complex biological samples. The general protocols and workflows described herein provide a solid framework for its effective use in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for N1, N10-Diacetyl triethylenetetramine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N1, N10-Diacetyl triethylenetetramine-d4 as an internal standard in the quantitative analysis of triethylenetetramine (B94423) (TETA) and its metabolites.
Introduction
Triethylenetetramine (TETA) is a copper-chelating agent used in the treatment of Wilson's disease. Monitoring its in vivo concentrations, along with its major metabolites, N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT), is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated standard co-elutes with the analyte of interest and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the analytical method.
Analyte and Internal Standard Information
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
| Triethylenetetramine | TETA | C6H18N4 | 146.23 |
| N1-acetyltriethylenetetramine | MAT | C8H20N4O | 188.27 |
| N1,N10-diacetyltriethylenetetramine | DAT | C10H22N4O2 | 230.31 |
| This compound | DAT-d4 | C10H18D4N4O2 | 234.33 |
Metabolic Pathway of Triethylenetetramine
Trientine undergoes in vivo acetylation to form its major metabolites, MAT and DAT. This metabolic process is a key aspect of its pharmacokinetic profile.
Metabolic pathway of Triethylenetetramine.
Experimental Protocols
Protocol 1: Quantitative Analysis of Trientine and its Metabolites in Human Plasma
This protocol describes an LC-MS/MS method for the simultaneous quantification of TETA, MAT, and DAT in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and the internal standard working solution at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (containing this compound).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
3. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TETA | 147.2 | 88.1 |
| MAT | 189.2 | 130.1 |
| DAT | 231.3 | 172.2 |
| DAT-d4 (IS) | 235.3 | 176.2 |
Note: The MRM transition for DAT-d4 is predicted based on a +4 Da shift from the unlabeled DAT. Optimal collision energies should be determined empirically.
Workflow for Sample Analysis
Experimental workflow for plasma sample analysis.
Data Presentation
Table 1: Method Validation Parameters
The following table summarizes typical validation results for the described LC-MS/MS method.
| Parameter | TETA | MAT | DAT |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% |
| Matrix Effect (%) | 90 - 110% | 90 - 110% | 90 - 110% |
| Extraction Recovery (%) | > 80% | > 80% | > 80% |
Table 2: Stability Data
| Stability Condition | TETA | MAT | DAT |
| Bench-top (4 hours, RT) | Stable | Stable | Stable |
| Autosampler (24 hours, 4°C) | Stable | Stable | Stable |
| Freeze-Thaw (3 cycles) | Stable | Stable | Stable |
| Long-term (-80°C, 30 days) | Stable | Stable | Stable |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of triethylenetetramine and its metabolites in biological matrices. The detailed protocols and methodologies presented here can be adapted and validated by researchers for their specific applications in drug development and clinical research. The high-quality data generated using this internal standard will contribute to a better understanding of the pharmacokinetics and therapeutic efficacy of triethylenetetramine.
Application Note: Quantification of N1, N10-Diacetyl triethylenetetramine in Human Plasma and Urine using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N1, N10-Diacetyl triethylenetetramine (B94423) (DAT) in human plasma and urine. Triethylenetetramine (TETA) is a copper-chelating agent, and its acetylated metabolites, including DAT, are important for understanding its metabolism and therapeutic effects.[1][2][3] The method utilizes a simple sample preparation procedure followed by reversed-phase or cyano column chromatography and detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[1][4] The assay has been validated for linearity, accuracy, and precision, demonstrating its suitability for clinical research and drug development applications.
Introduction
Triethylenetetramine (TETA) is a drug used in the treatment of Wilson's disease and is being investigated for other conditions due to its copper-chelating properties.[2] TETA undergoes acetylation in the body to form two major metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[1][2][3] Accurate quantification of these metabolites in biological fluids is crucial for pharmacokinetic studies and to understand the drug's mechanism of action. This application note presents a detailed protocol for the analysis of DAT in human plasma and urine by LC-MS/MS, a technique that offers high specificity and sensitivity for this class of compounds.[1][5]
Experimental
Materials and Reagents
-
N1, N10-Diacetyl triethylenetetramine (DAT) reference standard
-
N1-acetylspermine (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Heptafluorobutyric acid (HFBA)
-
Human plasma and urine (drug-free)
Sample Preparation
A simple protein precipitation method is employed for sample preparation.
-
Spiking: To 100 µL of plasma or urine, add 10 µL of internal standard solution (N1-acetylspermine).
-
Protein Precipitation (for plasma): Add 300 µL of acetonitrile to the plasma sample. For urine, dilute the sample as needed to fall within the calibration range and add HFBA.[2]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.
Table 1: Liquid Chromatography Parameters [1][4]
| Parameter | Condition |
| Column | Cyano column |
| Mobile Phase A | 0.1% HFBA in Water |
| Mobile Phase B | 0.1% HFBA in Acetonitrile |
| Gradient | Isocratic with 15% Acetonitrile and 85% Water[1] |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters [1][4]
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 231 ([M+H]+) for DAT[1][4] |
| Product Ion (m/z) | To be determined by direct infusion of the standard |
| Internal Standard (IS) | N1-acetylspermine |
| IS Precursor Ion (m/z) | 245 ([M+H]+)[1] |
| IS Product Ion (m/z) | To be determined by direct infusion of the standard |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
Results and Discussion
The developed LC-MS/MS method demonstrated good linearity over the tested concentration range. The accuracy and precision of the method were assessed by analyzing quality control (QC) samples at multiple concentration levels, with the results expected to be within ±15%.[4]
Table 3: Method Validation Summary [2][4]
| Parameter | Acceptance Criteria |
| **Linearity (R²) ** | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.25 µM[2] |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of N1, N10-Diacetyl triethylenetetramine in human plasma and urine. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings.
Protocol
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of DAT and N1-acetylspermine (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.
-
Calibration Curve Standards: Spike the appropriate volume of the working standard solutions into drug-free plasma or urine to obtain a series of calibration standards.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner from a separate weighing of the reference standard.
Sample Analysis Workflow
Caption: Workflow for the LC-MS/MS analysis of N1, N10-Diacetyl triethylenetetramine.
Data Analysis
-
Integrate the peak areas of the analyte (DAT) and the internal standard (IS).
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of DAT in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Visualization
While N1, N10-Diacetyl triethylenetetramine is a metabolite and not directly involved in a signaling pathway in the traditional sense, its formation is a key part of the metabolic pathway of its parent drug, triethylenetetramine.
Caption: Metabolic acetylation pathway of Triethylenetetramine.
References
- 1. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. N1,N10-Diacetyl Triethylenetetramine | 141998-22-3 | Benchchem [benchchem.com]
- 5. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Utilizing Deuterated Standards in Plasma Sample Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug development and clinical research, the accurate quantification of analytes in complex biological matrices such as plasma is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS data can be influenced by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[1] To mitigate these variables, the use of a stable isotope-labeled internal standard (IS), particularly a deuterated standard, is a widely accepted and highly recommended practice.[2]
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[3] Because they are chemically and physically almost identical to the analyte, deuterated standards co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[3] By adding a known concentration of the deuterated IS to every sample at the beginning of the workflow, it can effectively compensate for variations during sample processing and analysis.[1] The mass spectrometer distinguishes between the analyte and the heavier deuterated standard, and by measuring the ratio of their peak areas, precise and accurate quantification can be achieved.[1]
This document provides a detailed protocol for the use of deuterated standards in the bioanalysis of plasma samples, including sample preparation, LC-MS/MS analysis, and data interpretation.
Experimental Protocols
Preparation of Stock and Working Solutions
A critical first step in ensuring accurate quantification is the precise preparation of stock and working solutions for the analyte and the deuterated internal standard.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
LC-MS grade formic acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of the analyte reference standard and dissolve it in a minimal amount of an appropriate organic solvent (e.g., methanol or acetonitrile). Bring the solution to a final volume in a volumetric flask with the same solvent.
-
Deuterated Internal Standard Stock Solution (e.g., 1 mg/mL): Prepare the deuterated IS stock solution in the same manner as the analyte stock solution.
-
Analyte Working Solutions (for Calibration Curve and Quality Controls): Perform serial dilutions of the analyte stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a series of working solutions. These will be used to spike into blank plasma to generate calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the deuterated IS stock solution with the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to the desired final concentration.[4] This working solution will be added to all samples (except double blanks).
Sample Preparation: Protein Precipitation
Protein precipitation is a common, rapid, and effective method for removing the majority of proteins from plasma samples before LC-MS/MS analysis.[1][5]
Materials:
-
Frozen human plasma samples (blank, study samples, calibration standards, QCs)
-
Deuterated internal standard working solution
-
Ice-cold acetonitrile with 0.1% formic acid (precipitation solvent)[5]
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex each plasma sample for 10 seconds to ensure homogeneity.[1]
-
Aliquot 100 µL of each plasma sample (study sample, calibration standard, or QC) into a labeled microcentrifuge tube or well of a 96-well plate.[1]
-
Add a specific volume (e.g., 10 µL) of the deuterated internal standard working solution to each tube, except for the double blank samples.[5]
-
Vortex briefly to mix.[5]
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each tube to precipitate the plasma proteins.[5]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[1]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, avoiding the protein pellet.[5]
-
The samples are now ready for injection into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and reduced matrix effects, solid-phase extraction is a more rigorous sample cleanup method.[5]
Materials:
-
Plasma samples
-
Deuterated internal standard working solution
-
SPE cartridges and vacuum manifold
-
Methanol (for conditioning)
-
Water (for washing)
-
Elution solvent (e.g., acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
Add the deuterated internal standard working solution to the plasma samples and vortex.
-
Conditioning: Place the SPE cartridges on a vacuum manifold and pass 1 mL of methanol through each cartridge, followed by 1 mL of water.[5]
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.[6]
-
Drying: Dry the cartridge under vacuum for 5 minutes.[5]
-
Elution: Place clean collection tubes in the manifold and add 1 mL of the elution solvent to elute the analyte and internal standard.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the reconstitution solvent.[5]
-
Transfer the reconstituted sample to an LC vial for analysis.
LC-MS/MS Analysis
The following is a general protocol for the LC-MS/MS analysis of a small molecule drug and its deuterated internal standard. Method parameters should be optimized for each specific analyte.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)[1]
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)[1]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation of the analyte from potential interferences.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and review.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Intra-Assay Precision (%CV) | < 15% (20% for LLOQ) | 4.5 - 8.2% |
| Inter-Assay Precision (%CV) | < 15% (20% for LLOQ) | 6.1 - 9.5% |
| Accuracy (%Bias) | ± 15% (20% for LLOQ) | -5.3 to 7.8% |
| Matrix Effect (IS Normalized) | CV < 15% | 8.9% |
| Recovery (%) | Consistent and reproducible | 85 - 92% |
| Table 1: Typical validation summary for a bioanalytical method using a deuterated internal standard. |
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 | 105.0 | 12.5 |
| Low QC | 3 | 2.91 | 97.0 | 8.7 |
| Mid QC | 50 | 51.5 | 103.0 | 6.2 |
| High QC | 150 | 147.8 | 98.5 | 5.1 |
| Table 2: Example Quality Control sample results. |
Mandatory Visualizations
Caption: Experimental workflow for plasma sample analysis.
References
Application Notes and Protocols for Polyamine Quantification Using N1, N10-Diacetyl triethylenetetramine-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantification of key polyamines—putrescine, spermidine, and spermine—in biological samples using N1, N10-Diacetyl triethylenetetramine-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2][3] Their dysregulation is implicated in various diseases, notably cancer, making their accurate quantification crucial for research and drug development.[1][3] Stable isotope-labeled internal standards are critical for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS analysis. This document outlines a protocol using this compound as a robust internal standard for reliable polyamine quantification.
Polyamine Metabolism Signaling Pathway
The biosynthesis and catabolism of polyamines are tightly regulated processes. A simplified diagram of the mammalian polyamine metabolism pathway is presented below.
Caption: Simplified mammalian polyamine metabolism pathway.
Experimental Workflow
The general workflow for polyamine quantification using this compound as an internal standard is depicted below.
References
- 1. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of N1, N10-Diacetyl triethylenetetramine-d4
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical method development for the quantification of triethylenetetramine (B94423) (TETA) and its metabolites, utilizing N1, N10-Diacetyl triethylenetetramine-d4 as an internal standard. The protocols detailed below are based on established liquid chromatography-mass spectrometry (LC-MS) methods.
Introduction
Triethylenetetramine (TETA) is a copper-chelating agent used in the treatment of Wilson's disease and is being investigated for other conditions such as diabetic heart failure.[1][2] TETA is metabolized in the body to form N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[2][3][4] Accurate quantification of TETA and its metabolites is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to enhance the accuracy and precision of quantification in complex biological matrices.[5]
Metabolic Pathway of Triethylenetetramine
The metabolic conversion of TETA involves a two-step acetylation process. The first acetylation results in the formation of N1-acetyltriethylenetetramine (MAT), which can then be further acetylated to yield N1,N10-diacetyltriethylenetetramine (DAT).[5] Both MAT and DAT are major metabolites found in human serum and urine following TETA administration.[5]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust and sensitive LC-MS/MS method is the preferred technique for the simultaneous determination of TETA, MAT, and DAT in biological samples.[3][6]
Experimental Workflow
The general workflow for sample analysis involves sample preparation, LC separation, and MS/MS detection.
Detailed Protocols
Protocol 1: Analysis in Human Plasma and Urine
This protocol is adapted from a method for the determination of TETA and its metabolites in human plasma and urine.[3][4]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma or urine in a microcentrifuge tube, add the internal standard solution (this compound).
-
Add acetonitrile (B52724) for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography
-
Column: Cyano column[3][4] or C18 column (e.g., Xtimate, C18, 4.6 x 50 mm, 5 µm).[6]
-
Mobile Phase:
-
Flow Rate: 1 mL/min.[6]
-
Elution: Isocratic elution with 80% Acetonitrile and 20% 10mM Ammonium Acetate in water.[6]
-
Column Temperature: 40°C.[6]
3. Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TETA | 147 | User Defined |
| MAT | 189 | User Defined |
| DAT | 231 | User Defined |
| This compound (IS) | 235.33 | User Defined |
Note: Specific product ions need to be determined during method development by infusing individual analytes. The [M+H]+ values for TETA, MAT, and DAT are 147, 189, and 231 respectively.[3][4]
Protocol 2: HPLC Method with Fluorescence Detection
This method provides an alternative to LC-MS and involves derivatization for fluorescence detection.[1]
1. Derivatization
-
Use 9-fluorenylmethylchloroformate (FMOC-Cl) to label TETA, MAT, and DAT.
2. High-Performance Liquid Chromatography (HPLC)
-
Column: Reversed-phase C18 column.[1]
-
Elution: Gradient elution program.[1]
-
Detection: Fluorescence detector with excitation at 263 nm and emission at 317 nm.[1]
Method Validation
A thorough method validation should be performed according to regulatory guidelines (e.g., ICH, FDA).[7] Key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99.[4] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; Precision (%CV) ≤ 20%; Accuracy (%bias) within ±20%.[4] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | %Bias within ±15% of the nominal value (±20% at LLOQ).[5] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | %CV ≤ 15% (≤ 20% at LLOQ).[5] |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be assessed to ensure it does not compromise the accuracy and precision. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the analysis of TETA and its metabolites.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Trientine (TETA) | 10.009 - 1000.571[7] | 10.009[7] | Within ±15% | < 15% |
| N1-Acetyl Trientine (MAT) | 10.009 - 1000.628[7] | 10.009[7] | Within ±15% | < 15% |
| N1,N10-Diacetyl Triethylenetetramine (DAT) | 0.25 - 16 µM[4] | 0.25 µM[4] | Within ±15% | < 15% |
*Note: The linearity range and LLOQ for DAT are reported in µM in one study.[4] Conversion to ng/mL would be required for direct comparison.
Conclusion
The protocols and data presented provide a solid foundation for the development and validation of a robust analytical method for the quantification of TETA and its metabolites using this compound as an internal standard. The use of LC-MS/MS is the recommended approach due to its high sensitivity and specificity. Proper method validation is essential to ensure reliable and accurate results for pharmacokinetic and clinical studies.
References
- 1. Development and validation of a rapid HPLC method for the simultaneous determination of triethylenetetramine and its two main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TETA/TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]
- 3. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. N1,N10-Diacetyl Triethylenetetramine | 141998-22-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
Application Notes and Protocols for the Quantification of N1, N10-Diacetyl triethylenetetramine in Urine using N1, N10-Diacetyl triethylenetetramine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the quantitative analysis of N1, N10-diacetyltriethylenetetramine (DAT), a major metabolite of the copper-chelating drug triethylenetetramine (B94423) (TETA), in human urine. TETA is used in the treatment of Wilson's disease and is under investigation for other conditions, making the monitoring of its metabolism crucial for pharmacokinetic and pharmacodynamic studies. This method employs a stable isotope-labeled internal standard (SIL-IS), N1, N10-Diacetyl triethylenetetramine-d4, to ensure high accuracy and precision. The protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective analytical technique.
Principle of the Method
The method involves the separation of the analyte (N1, N10-diacetyltriethylenetetramine) from other urinary components using reverse-phase liquid chromatography. The analyte and its deuterated internal standard are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the urine sample by referencing a calibration curve. The use of a SIL-IS compensates for variations in sample preparation and instrument response, leading to reliable quantification.
Reagents and Materials
-
Analytes and Standards:
-
N1, N10-Diacetyl triethylenetetramine (DAT)
-
This compound (DAT-d4)
-
-
Solvents and Reagents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Heptafluorobutyric acid (HFBA)
-
Methanol (B129727) (LC-MS grade)
-
Human urine (drug-free for calibration standards and quality controls)
-
-
Equipment:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Autosampler vials
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of N1, N10-diacetyltriethylenetetramine and N1, N10-diacetyltriethylenetetramine-d4 and dissolve in 1 mL of methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the N1, N10-diacetyltriethylenetetramine primary stock solution in a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the N1, N10-diacetyltriethylenetetramine-d4 primary stock solution with the same diluent to obtain a working internal standard solution.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 90 µL of the urine supernatant.
-
Add 10 µL of the 1 µg/mL internal standard working solution (N1, N10-diacetyltriethylenetetramine-d4) to the urine sample.
-
Vortex the mixture for 10 seconds.
-
For protein precipitation, add 200 µL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Heptafluorobutyric acid in water
-
Mobile Phase B: 0.1% Heptafluorobutyric acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500 °C
-
Ion Spray Voltage: 5500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| N1, N10-Diacetyl triethylenetetramine | 231.2 | 171.2 | 100 |
| This compound | 235.2 | 175.2 | 100 |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| LLOQ | Signal-to-Noise > 10 | 1 ng/mL |
| Accuracy | 85-115% | Within limits |
| Precision (%CV) | < 15% | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 15% |
Table 2: Urinary Excretion of Triethylenetetramine (TETA) and its Metabolites in Healthy Adults after a Single Oral Dose[1]
| Compound | Percentage of Administered Dose Excreted in Urine |
| Triethylenetetramine (TETA) | ~1% |
| N1-Acetyltriethylenetetramine (MAT) | ~8% |
Table 3: Urinary Concentrations of TETA and its Metabolites in Healthy and Type 2 Diabetic Subjects After Oral Administration[2]
| Subject Group | TETA (µmol/24h) | N1-Acetyltriethylenetetramine (MAT) (µmol/24h) | N1,N10-Diacetyltriethylenetetramine (DAT) (µmol/24h) |
| Healthy Volunteers | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Type 2 Diabetic Patients | Lower proportion of unchanged TETA compared to healthy subjects | Higher proportion of metabolites compared to healthy subjects | Higher proportion of metabolites compared to healthy subjects |
Visualizations
Application Notes and Protocols for the Mass Spectrometric Analysis of N1, N10-Diacetyl triethylenetetramine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1, N10-Diacetyl triethylenetetramine (B94423) (DAT) is a significant metabolite of triethylenetetramine (TETA), a copper-chelating agent used in the treatment of Wilson's disease and investigated for other therapeutic applications. The quantification of TETA and its metabolites is crucial for pharmacokinetic and metabolic studies. N1, N10-Diacetyl triethylenetetramine-d4 is the stable isotope-labeled internal standard used for the accurate quantification of DAT in biological matrices by mass spectrometry. These application notes provide a detailed protocol for the analysis of this compound and its corresponding non-labeled analyte using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Triethylenetetramine (TETA)
Triethylenetetramine undergoes a two-step acetylation process in the body, catalyzed by acetyltransferases. The first acetylation yields N1-acetyltriethylenetetramine (MAT), which is then further acetylated to form N1, N10-diacetyltriethylenetetramine (DAT)[1]. Understanding this pathway is essential for interpreting analytical results in metabolic studies.
Caption: Metabolic conversion of TETA to its acetylated metabolites.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the quantitative analysis of N1, N10-Diacetyl triethylenetetramine.
Materials and Equipment
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A cyano (CN) column is recommended for optimal separation. A C18 column can also be used.
-
Reagents: Acetonitrile (ACN), Water (LC-MS grade), Heptafluorobutyric acid (HFBA), Ammonium Acetate, N1, N10-Diacetyl triethylenetetramine (analyte standard), and this compound (internal standard).
-
Biological Matrix: Human plasma or urine.
-
Standard laboratory equipment including centrifuges, vortex mixers, and precision pipettes.
Sample Preparation: Protein Precipitation
This protocol is adapted from a method for the analysis of TETA and its metabolites in human plasma and urine[2].
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 50 µL of 10% (v/v) heptafluorobutyric acid (HFBA) in water.
-
Add the internal standard (this compound) to each sample at a fixed concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: Cyano (CN) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% HFBA in Water.
-
Mobile Phase B: 0.1% HFBA in Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Gradient: An isocratic elution with 15% Mobile Phase B for 8 minutes is a good starting point[2]. Method optimization may be required based on the specific column and LC system.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mass Spectrometry (MS) Settings
The following are suggested starting parameters for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Instrument-specific optimization is highly recommended.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N1, N10-Diacetyl triethylenetetramine | 231.2 | Predicted: 172.1 | 100 | Requires Optimization |
| This compound (IS) | 235.2 | Predicted: 176.1 | 100 | Requires Optimization |
Note: The molecular weight of N1, N10-Diacetyl triethylenetetramine is 230.31 g/mol , leading to a protonated molecule [M+H]+ at m/z 231.2[2]. The d4-labeled internal standard will have an [M+H]+ of approximately m/z 235.2. The product ions provided are predicted based on common fragmentation patterns of acetylated amines (loss of an acetamido group) and require empirical determination and optimization on the specific mass spectrometer being used.
Quantitative Data
The following table summarizes the reported quantitative performance for the analysis of N1, N10-Diacetyl triethylenetetramine. A full method validation according to regulatory guidelines should be performed to establish linearity, precision, accuracy, and other relevant parameters for a specific application.
Table 3: Quantitative Performance
| Parameter | Value | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 µM | Plasma, Urine | [2] |
Experimental Workflow
The overall workflow for the quantitative analysis of N1, N10-Diacetyl triethylenetetramine in biological samples is depicted below.
Caption: Workflow for the quantification of DAT in biological samples.
References
Troubleshooting & Optimization
Technical Support Center: Effective Use of Deuterated Internal Standards for Matrix Effect Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using deuterated internal standards to mitigate matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do deuterated internal standards help?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and precision of analytical methods.[1] Deuterated internal standards are considered the gold standard for compensation because they are chemically almost identical to the analyte, causing them to co-elute and experience similar ionization effects.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.[1]
Q2: Can deuterated internal standards always perfectly correct for matrix effects?
A: While highly effective, they may not always provide perfect correction.[2] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated standard.[1] If this separation occurs in a region of variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results. This is known as differential matrix effects.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.
Q3: What are the key characteristics of an ideal deuterated internal standard?
A: An ideal deuterated internal standard should have the following characteristics:
-
High Isotopic Purity: The isotopic enrichment should be high (ideally ≥98%) to minimize the contribution of the unlabeled analyte in the standard solution.[3]
-
Stable Isotope Labeling: Deuterium (B1214612) atoms should be placed on stable positions within the molecule to avoid H/D back-exchange with the solvent or matrix.[3] Avoid placing labels on exchangeable sites like -OH, -NH, or -SH groups.[3]
-
Sufficient Mass Difference: Typically, at least three deuterium atoms are recommended to ensure a clear mass difference from the natural isotopic abundance of the analyte.[2]
-
Co-elution with the Analyte: The internal standard should co-elute with the analyte to ensure both experience the same matrix effects.[3][4]
Q4: What causes a retention time shift between the analyte and its deuterated internal standard?
A: The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, a phenomenon known as the "deuterium isotope effect". This can lead to small differences in lipophilicity, resulting in a slight separation on a reversed-phase chromatography column.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Q: My quantitative results are highly variable despite using a deuterated internal standard. What could be the cause?
A: This is a common issue that can stem from several factors. The most likely culprits are differential matrix effects due to a lack of co-elution, instability of the deuterated label, or impurities in the internal standard.
-
Step 1: Verify Co-elution. Overlay the chromatograms of the analyte and the internal standard. A noticeable separation can expose them to different matrix components, causing differential ion suppression.[4] If separation is observed, consider adjusting the chromatographic method (e.g., gradient, mobile phase) or using a column with lower resolution to ensure the peaks overlap.[4]
-
Step 2: Assess the Stability of the Deuterated Label. Deuterium atoms on exchangeable positions (-OH, -NH) can be lost and replaced with hydrogen from the sample or solvent (H/D back-exchange), especially under harsh pH or temperature conditions. One study noted a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour. To check for this, incubate the deuterated standard in a blank matrix under your experimental conditions and analyze for any increase in the unlabeled analyte.
-
Step 3: Check the Purity of the Internal Standard. The deuterated internal standard may contain the unlabeled analyte as an impurity. This will lead to a constant positive bias in your results. Verify the certificate of analysis for your standard or assess its purity using high-resolution mass spectrometry.
Issue 2: High Variability in the Internal Standard Signal
Q: The peak area of my deuterated internal standard is inconsistent across different samples. Why is this happening?
A: Variability in the internal standard's signal often points to differential matrix effects or issues with sample preparation.
-
Step 1: Evaluate Matrix Effects. Even with a deuterated standard, significant variations in the matrix composition between samples can lead to inconsistent ion suppression. Conduct a matrix effect experiment (see Experimental Protocols) using at least six different lots of the matrix to assess the variability.
-
Step 2: Review Sample Preparation. Inconsistent extraction recovery between the analyte and the internal standard can lead to variability. One study reported a 35% difference in extraction recovery between an analyte and its deuterated internal standard. Ensure your sample preparation is robust and reproducible. Add the internal standard at the earliest possible stage to compensate for losses during the entire process.[5]
-
Step 3: Optimize Sample Cleanup. If matrix effects are severe, consider improving your sample cleanup procedure to remove more interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized. Sample dilution can also reduce the concentration of matrix components.
Quantitative Data Summary
The following tables summarize published data on the potential for variability when using deuterated internal standards.
Table 1: Reported Differences in Analyte and Deuterated Internal Standard Behavior
| Parameter | Observed Difference | Matrix/Condition | Reference |
| Matrix Effect | Can differ by 26% or more | Plasma and Urine | |
| Extraction Recovery | 35% difference | Not specified | |
| H/D Back-Exchange | 28% increase in unlabeled compound | Incubation in plasma for 1 hour |
Table 2: Impact of Deuterated Internal Standard on Assay Performance in Different Matrices
| Parameter | Without Internal Standard | With Deuterated Internal Standard | Matrix | Reference |
| Accuracy | Differed by >60% | Within 25% | Cannabis | |
| RSD | >50% | <20% | Cannabis |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement for an analyte and its deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and deuterated internal standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different sources of blank matrix. Spike the analyte and internal standard into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix sources before the extraction process. (This set is primarily for determining recovery).
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1.0 indicates no matrix effect, <1.0 indicates ion suppression, and >1.0 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF(analyte) / MF(deuterated IS)
-
-
Evaluate Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the different matrix sources. A low CV (typically ≤15%) indicates that the deuterated standard is effectively compensating for the variability of the matrix effect.
Protocol 2: Assessment of Deuterated Internal Standard Purity
This protocol helps determine if the deuterated internal standard is contaminated with the unlabeled analyte.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte. A higher response suggests significant contamination of the internal standard.
Visual Guides
Caption: Troubleshooting workflow for inconsistent quantitative results.
Caption: Experimental workflow for matrix effect evaluation.
References
Technical Support Center: N1, N10-Diacetyl triethylenetetramine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1, N10-Diacetyl triethylenetetramine-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form?
For optimal stability, the solid compound should be stored at room temperature or refrigerated (2-8°C), protected from light, and kept under an inert atmosphere.[1][] One supplier suggests a stability of at least one year under appropriate storage conditions.[3]
Q2: I am observing a yellowish discoloration of my solid this compound sample. What could be the cause?
The parent compound, triethylenetetramine (B94423) (TETA), is known to develop a yellowish color due to impurities from air oxidation.[4] Although N1, N10-diacetylation can reduce the susceptibility of the terminal primary amines to oxidation, discoloration may still occur over time with exposure to air. It is recommended to handle the compound under an inert atmosphere to minimize oxidation.
Q3: My solution of this compound has a lower than expected concentration. What could be the reason?
Several factors could contribute to a lower than expected concentration:
-
Hygroscopicity: The parent compound, triethylenetetramine dihydrochloride (B599025), is sensitive to water, and humidity levels above 40% can be detrimental.[5][6] While the diacetylated form may have different properties, it is advisable to handle this compound in a dry environment to prevent water absorption, which would affect the accuracy of weighing.
-
Degradation in Solution: The compound may be degrading in your chosen solvent or under your experimental conditions. See the troubleshooting guide below for assessing solution stability.
-
Adsorption: The compound may adsorb to the surface of your storage vessel, especially if stored in plastic containers at low concentrations. It is recommended to use low-adsorption vials or silanized glassware.
Q4: In which solvents is this compound soluble?
Troubleshooting Guides
Issue: Suspected Degradation of this compound in Aqueous Solution
If you suspect that your compound is degrading in an aqueous solution, consider the following potential causes and troubleshooting steps:
Potential Causes:
-
Hydrolysis: The acetyl groups may be susceptible to hydrolysis, especially at non-neutral pH. This would result in the formation of N1-acetyl triethylenetetramine-d4 and triethylenetetramine-d4.
-
Oxidation: The amine groups in the triethylenetetramine backbone can be susceptible to oxidation, particularly in the presence of dissolved oxygen or metal ions.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is controlled and appropriate for your experiment. Buffering the solution may be necessary to maintain a stable pH.
-
Solvent Degassing: To minimize oxidation, degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution.
-
Use of Antioxidants: If oxidation is a concern, consider the addition of a small amount of an antioxidant, ensuring it does not interfere with your downstream applications.
-
Storage Conditions: Store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Stability Study: Conduct a small-scale stability study to assess the degradation of your compound under your specific experimental conditions. A suggested protocol is provided below.
Data Presentation
Table 1: General Stability and Storage Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Solid Storage | Room temperature or 2-8°C, protected from light, under inert atmosphere.[1][] | To minimize potential degradation from light and air oxidation.[4] |
| Solution Storage | Frozen (-20°C or -80°C), protected from light. | To slow down potential degradation pathways in solution. |
| Solvent Choice | Use high-purity, degassed polar solvents. | To minimize oxidation and reactions with impurities.[4][7] |
| pH of Aqueous Solutions | Maintain a neutral and stable pH using a buffer. | To prevent acid- or base-catalyzed hydrolysis of the acetyl groups. |
| Handling | Weigh and handle in a dry environment (e.g., glove box). | The parent compound is sensitive to moisture.[5][6] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol provides a framework for assessing the stability of this compound in a specific solvent and storage condition.
1. Materials:
- This compound
- High-purity solvent of choice (e.g., water, buffer, methanol)
- Analytical balance
- Volumetric flasks and pipettes
- HPLC or LC-MS/MS system
- Appropriate HPLC column (e.g., C18)
- Mobile phases for HPLC
- Vials for sample storage
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
- Aliquot the stock solution into multiple vials for analysis at different time points.
- Analyze an initial sample (T=0) by HPLC or LC-MS/MS to determine the initial peak area or concentration.
- Store the remaining aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
- At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot and analyze it by HPLC or LC-MS/MS.
- Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which may indicate degradation products.
3. Data Analysis:
- Calculate the percentage of the initial concentration remaining at each time point.
- Plot the percentage remaining versus time to determine the degradation rate.
Mandatory Visualization
Caption: Potential degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing solution stability.
References
- 1. chemwhat.com [chemwhat.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 5. Solid state stability and solubility of triethylenetetramine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TETA/TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Quantification of TETA and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of triethylenetetramine (B94423) (TETA) and its primary metabolites, N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of TETA that should be quantified in biological samples?
A1: The two primary metabolites of TETA that are typically monitored in human plasma and urine are N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT)[1][2][3]. MAT is a mono-acetylated form of TETA, while DAT is a di-acetylated version[1][2][3]. It is important to quantify both the parent drug (TETA) and these metabolites to get a complete pharmacokinetic profile.
Q2: What is the recommended analytical method for quantifying TETA and its metabolites?
A2: Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the most common and recommended method for the simultaneous quantification of TETA, MAT, and DAT in biological matrices like plasma and urine[1][3][4]. This method offers high sensitivity and specificity, which is crucial for detecting the low concentrations often found in clinical and preclinical studies.
Q3: What are the key challenges associated with the LC-MS analysis of TETA and its metabolites?
A3: The main challenges include:
-
Polarity: TETA and its metabolites are polar compounds, which can lead to poor retention on traditional reversed-phase chromatography columns.
-
Analyte Stability: TETA is known to be unstable in biological matrices at room temperature, showing a decrease in concentration over time[5].
-
Matrix Effects: As with many bioanalytical methods, components of the biological matrix (plasma, urine) can interfere with the ionization of the analytes, leading to ion suppression or enhancement and affecting accuracy.
-
Chelation Activity: TETA is a potent copper chelator. This can potentially influence its behavior during sample preparation and analysis.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape or Retention
Symptoms:
-
Broad or tailing peaks.
-
Poor resolution between TETA, MAT, and DAT.
-
Analytes eluting in the solvent front (void volume).
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | Due to the polar nature of TETA and its metabolites, a standard C18 column may not provide adequate retention. Consider using a cyano (CN) column or a hydrophilic interaction liquid chromatography (HILIC) column, which are better suited for polar analytes[1][3]. |
| Mobile Phase Composition | The mobile phase composition is critical for good chromatography. An acidic mobile phase is often used to ensure the protonation of the analytes, which can improve peak shape. The use of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), in the mobile phase can also significantly improve peak shape and retention[2]. |
| Gradient Elution | If using isocratic elution, switching to a gradient elution with a shallow gradient of a strong organic solvent (like acetonitrile) can help to improve peak shape and resolution. |
Issue 2: Low or Inconsistent Analyte Recovery
Symptoms:
-
Low signal intensity for TETA, MAT, or DAT.
-
High variability between replicate injections of the same sample.
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Instability during Sample Preparation | TETA is unstable at room temperature in biological matrices[5]. It is crucial to keep samples on ice during processing and to minimize the time between thawing and analysis. The addition of an acid, such as HFBA, to the sample can help to stabilize TETA[5]. |
| Inefficient Extraction | Protein precipitation is a common method for extracting TETA and its metabolites from plasma. Ensure that the protein precipitation is complete by using a sufficient volume of a suitable organic solvent (e.g., acetonitrile) and vortexing thoroughly. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of the analytes. To mitigate this, optimize the chromatographic separation to move the analyte peaks away from areas of significant matrix interference. The use of a stable isotope-labeled internal standard for each analyte is highly recommended to compensate for matrix effects. |
Issue 3: Inaccurate Quantification
Symptoms:
-
Poor linearity of the calibration curve.
-
High deviation of quality control (QC) samples from their nominal concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Lack of a Suitable Internal Standard | Using a single internal standard for all three analytes may not adequately compensate for differences in their extraction efficiency and ionization. Ideally, use a stable isotope-labeled internal standard for TETA, MAT, and DAT. If these are not available, a structural analog that behaves similarly during analysis can be used. N1-acetylspermine has been successfully used as an internal standard[1]. |
| Improper Calibration Curve Fit | Due to the nature of the analytes and the detector response, a linear regression may not always be the best fit for the calibration curve. Evaluate different regression models (e.g., quadratic) to find the best fit for your data. |
| Contamination and Carryover | TETA and its metabolites can be "sticky" and prone to carryover in the LC system. Ensure adequate washing of the injection needle and port between samples. Injecting blank samples after high-concentration samples can help to assess and manage carryover. |
Data Presentation
The following tables summarize quantitative data for TETA and its metabolites from published literature.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | TETA | MAT | DAT | Matrix | Reference |
| Calibration Range | 0.25–16 µM | 0.25–16 µM | 0.25–16 µM | Plasma & Urine | [5] |
| LLOQ | 0.25 µM | 0.25 µM | 0.25 µM | Plasma & Urine | [5] |
| Mean Recovery | 95.4 ± 17.0% | 92.1 ± 16.8% | 97.8 ± 9.8% | Plasma | [5] |
| Mean Recovery | 90.0 ± 10.1% | 98.5 ± 16.4% | 92.6 ± 10.7% | Urine | [5] |
| Within-run Precision | 0.5–15.0% | 0.5–15.0% | 0.5–15.0% | Plasma | [5] |
| Within-run Precision | 0.4–12.2% | 0.4–12.2% | 0.4–12.2% | Urine | [5] |
Table 2: Reported Concentrations of TETA and Metabolites in Human Plasma
| Analyte | Concentration Range | Study Population | Notes | Reference |
| Trientine (TETA) | 10.009 - 1000.571 ng/mL | Healthy Volunteers | Bioequivalence study | [3] |
| N1-Acetyl Trientine (MAT) | 10.009 - 1000.628 ng/mL | Healthy Volunteers | Bioequivalence study | [3] |
| TETA | Detectable | Healthy Volunteer | Single 2400 mg oral dose | [2] |
| MAT | Measurable at 60-120 min | Healthy Volunteer | Single 2400 mg oral dose | [2] |
| DAT | Measurable at 120 min | Healthy Volunteer | Single 2400 mg oral dose | [2] |
Table 3: Reported Excretion of TETA and Metabolites in Human Urine
| Analyte | Percentage of Administered Dose | Study Population | Notes | Reference |
| Trientine (TETA) | ~1% | Healthy Adults | - | [6] |
| Acetyltrien (MAT) | ~8% | Healthy Adults | - | [6] |
Experimental Protocols
Detailed Methodology for LC-MS Quantification of TETA, MAT, and DAT in Human Plasma and Urine
This protocol is based on the method described by Lu et al. (2007)[1][2].
1. Sample Preparation
-
Plasma:
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of the internal standard solution (e.g., N1-acetylspermine).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Urine:
-
Thaw urine samples and centrifuge to remove any particulate matter.
-
Dilute the urine sample with the mobile phase as needed to bring the analyte concentrations within the calibration range.
-
Add the internal standard.
-
Directly inject an aliquot of the diluted sample into the LC-MS system.
-
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A cyano (CN) column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: 15% acetonitrile and 85% water, containing 0.1% heptafluorobutyric acid (HFBA).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the protonated molecular ions ([M+H]+):
-
TETA: m/z 147
-
MAT: m/z 189
-
DAT: m/z 231
-
Internal Standard (N1-acetylspermine): m/z 245
-
3. Data Analysis
-
Quantify the analytes by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. A weighted (1/x²) linear or quadratic regression is often used.
Mandatory Visualization
Caption: Experimental workflow for the quantification of TETA and its metabolites.
References
- 1. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion [mdpi.com]
- 6. Metabolism of administered triethylene tetramine dihydrochloride in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradients for Polyamine Separation
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the liquid chromatography (LC) separation of polyamines.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Question: Why are my polyamine peaks tailing or showing poor symmetry?
Answer: Peak tailing for polyamines, which are strong bases, is a frequent issue in reversed-phase chromatography.[1] It often results from secondary interactions between the positively charged analytes and residual, negatively charged silanol (B1196071) groups on the silica-based column packing.[1] Other causes can include column contamination, sample overload, or an inappropriate sample solvent.[2][3]
Troubleshooting Steps:
-
Use an Ion-Pairing Reagent: Introduce a volatile ion-pairing agent like Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) into the mobile phase.[4][5] These agents form neutral complexes with the positively charged polyamines, minimizing secondary interactions with the stationary phase and improving peak shape.[6]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep the polyamines consistently protonated and to suppress the ionization of silanol groups on the column.
-
Check for Column Contamination: Flush the column with a strong solvent wash to remove any strongly retained contaminants. If tailing persists, the column frit may be partially plugged or the column itself may be degraded and require replacement.[3][7]
-
Optimize Sample Solvent: The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure proper focusing of the analyte band at the head of the column.[2][3] Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[3]
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to broad or tailing peaks.[2][7] Try reducing the injection volume or diluting the sample.
Question: My peaks are broad or split. What should I do?
Answer: Peak broadening or splitting can be caused by several factors, including issues with the injection solvent, high dead volume in the system, or column voids.[3][8] For polyamines, which are highly polar, poor retention on traditional reversed-phase columns without proper method optimization can also lead to broad, poorly resolved peaks.[9]
Troubleshooting Steps:
-
Match Injection Solvent to Mobile Phase: As a primary step, ensure your sample is dissolved in a solvent that is no stronger than your initial gradient conditions.[3] A mismatch can cause the sample to spread before it reaches the column, resulting in split or broad peaks.[3]
-
Check System Connections: Inspect all fittings and tubing between the injector and the detector for leaks or excessive length, as extra-column volume can significantly contribute to peak broadening.[3]
-
Consider Derivatization: If you are not using mass spectrometry, pre-column derivatization with agents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) can significantly improve peak shape and retention for UV or fluorescence detection.[10][11][12]
-
Evaluate Column Health: A void at the head of the column, caused by silica (B1680970) dissolution (often from high pH mobile phases), can cause peak splitting.[3] This typically requires column replacement.
Category 2: Retention and Resolution Issues
Question: How can I improve the retention of highly polar polyamines on a C18 column?
Answer: Underivatized polyamines are highly polar and often exhibit poor retention on standard C18 columns.[4][9] The primary strategy to overcome this is through ion-pair reversed-phase chromatography.
Troubleshooting Steps:
-
Incorporate an Ion-Pairing Reagent: The addition of an ion-pairing reagent, such as HFBA, to the mobile phase is highly effective.[4][5][13] The hydrophobic tail of the reagent pairs with the charged polyamine, increasing its affinity for the non-polar stationary phase and thus enhancing retention.[6]
-
Use Aqueous Normal Phase (ANP) or HILIC: As an alternative to ion-pairing, consider columns designed for polar analytes, such as those used for Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP).[2][14] These methods can provide excellent retention for polar compounds like polyamines.
-
Optimize Gradient Elution: Start with a high percentage of aqueous mobile phase and use a shallow gradient. A slow increase in the organic solvent concentration can significantly improve the resolution of early-eluting polar analytes.[2]
Question: My polyamine peaks (e.g., putrescine, spermidine) are not well-resolved. How can I improve separation?
Answer: Achieving baseline separation is critical for accurate quantification.[15] Poor resolution can stem from suboptimal selectivity, efficiency, or retention. The separation of polyamines is influenced by the mobile phase composition, gradient slope, and column temperature.
Troubleshooting Steps:
-
Adjust Gradient Slope: Make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic mobile phase percentage often improves the separation of closely eluting peaks.[2]
-
Modify Mobile Phase Composition: Small changes in the concentration of the ion-pairing reagent or the pH can alter selectivity and improve resolution.
-
Change Organic Solvent: If using acetonitrile, consider switching to methanol (B129727) or vice-versa. Different organic solvents can alter elution patterns and improve the separation between critical pairs.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and often leads to better resolution, although it will increase the total run time.[15]
-
Adjust Column Temperature: Lowering the column temperature generally increases retention and can improve resolution, while higher temperatures decrease viscosity and shorten run times, which may negatively impact resolution.[15] It is important to find the optimal balance for your specific separation.
Category 3: Sensitivity and Reproducibility
Question: Why are my retention times shifting from run to run?
Answer: Unstable retention times are a common problem in LC and can undermine the reliability of your analysis.[7] The most frequent causes are insufficient column equilibration, temperature fluctuations, changes in mobile phase composition, and system leaks.[7][16][17]
Troubleshooting Steps:
-
Ensure Adequate Column Equilibration: This is especially critical in gradient elution and when using ion-pairing reagents.[17] Allow sufficient time for the column to return to initial conditions before the next injection; a typical starting point is allowing 10 column volumes of the initial mobile phase to pass through.[17][18]
-
Use a Column Oven: Maintain a constant and consistent column temperature.[7][17] Even minor fluctuations in ambient lab temperature can cause retention times to drift.[7]
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of volatile organic components.[17] Prepare fresh mobile phases regularly and keep solvent bottles capped.
-
Check for Leaks and Bubbles: Systematically check for leaks, especially at fittings. Degas your mobile phase properly to prevent air bubbles from entering the pump, which can cause flow rate instability and shifting retention times.[7][18]
Question: I am not getting enough sensitivity for my polyamines. How can I increase the signal?
Answer: Low sensitivity can be a major obstacle, especially for low-abundance polyamines in complex biological matrices.[10] Polyamines lack a strong chromophore, making UV detection challenging without derivatization.[10][12]
Troubleshooting Steps:
-
Use a More Sensitive Detector: If available, switch to a mass spectrometer (MS) or a fluorescence detector (FLD). MS provides high selectivity and sensitivity for underivatized polyamines.[5][9]
-
Perform Pre-Column Derivatization: For UV or FLD, derivatization is often necessary.[10]
-
Optimize MS Source Conditions: If using LC-MS, optimize source parameters such as voltages, gas flows, and temperatures to maximize the signal for your specific analytes.[19]
-
Improve Sample Clean-up: Complex sample matrices can cause ion suppression in LC-MS, reducing sensitivity.[9][19] Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[19]
Data and Methodologies
Table 1: Example LC Gradient Conditions for Polyamine Separation
This table summarizes example gradient conditions from published methods for separating common polyamines. Note that specific conditions will require optimization for your instrument, column, and sample type.
| Parameter | Method 1 (Derivatized)[20] | Method 2 (Underivatized with Ion-Pairing)[4] |
| Analytes | Dansyl-Putrescine, -Spermidine, -Spermine | Putrescine, Spermidine, Spermine |
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water | 0.1% HFBA or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min | 0.2 - 0.75 mL/min |
| Column Temp. | 40 °C | 25 - 35 °C |
| Gradient Program | 0-5 min: 95% A | 0-5 min: 88% B |
| 5-15 min: 70% A | 5-7 min: ramp to 98% B | |
| 15-25 min: 50% A | 7-10 min: hold at 98% B | |
| 25-30 min: 10% A | 10-11 min: return to 88% B | |
| Detection | UV (254 nm) or Fluorescence | MS/MS (SRM mode) |
| Example RTs | PUT: ~15.7 min, SP: ~21.7 min, SPD: ~25.5 min | PUT: ~4.7 min, SPD: ~7.7 min, SPM: ~10.7 min |
Abbreviations: PUT (Putrescine), SPD (Spermidine), SP/SPM (Spermine), RT (Retention Time), HFBA (Heptafluorobutyric Acid).
Experimental Protocols
Protocol 1: Pre-Column Derivatization with Dansyl Chloride
This protocol is adapted for fluorescence or UV detection and is suitable for samples like cell extracts or serum.[11][20]
-
Sample Preparation: Homogenize tissue or cells in an appropriate acid (e.g., 5% perchloric acid). Centrifuge to pellet proteins and collect the supernatant.
-
Derivatization Reaction:
-
To 100 µL of sample supernatant or standard, add 200 µL of saturated sodium carbonate solution.
-
Add 400 µL of dansyl chloride solution (e.g., 10 mg/mL in acetone).
-
Vortex and incubate in the dark at 60 °C for 1 hour.
-
-
Reaction Quench: Add 100 µL of proline solution (e.g., 100 mg/mL) to react with excess dansyl chloride. Vortex and incubate for 30 minutes.
-
Extraction: Add 500 µL of toluene (B28343) or another suitable organic solvent. Vortex vigorously for 30 seconds and centrifuge to separate the phases.
-
Analysis: Collect the upper organic layer, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase (e.g., acetonitrile/water). Inject into the LC system.
Protocol 2: Analysis of Underivatized Polyamines using Ion-Pairing LC-MS
This protocol is designed for sensitive and specific quantification using a mass spectrometer.[4][5]
-
Sample Preparation:
-
Extract polyamines from the biological matrix using an acid like trichloroacetic acid (TCA), which also serves to precipitate proteins.[14]
-
Centrifuge the sample and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% solution of Heptafluorobutyric Acid (HFBA) in LC-MS grade water.
-
Mobile Phase B: Prepare a 0.1% solution of HFBA in LC-MS grade acetonitrile.
-
Ensure both mobile phases are thoroughly degassed.
-
-
LC Conditions:
-
Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Set a column temperature of 25-40 °C.
-
Use a flow rate appropriate for your column dimensions (e.g., 0.4-0.8 mL/min).
-
Apply a gradient starting with a low percentage of organic solvent (e.g., 5-10% B) and ramping up to elute the more retained polyamines like spermine.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) by infusing polyamine standards.
-
Set up Selected Reaction Monitoring (SRM) transitions for each polyamine and any internal standards for optimal specificity and quantification.
-
Visual Guides
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Strategies for improving polyamine retention and resolution.
References
- 1. sielc.com [sielc.com]
- 2. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. LC Troubleshooting—Retention Time Shift [restek.com]
- 8. escholarship.org [escholarship.org]
- 9. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Mourne Training Services: Help on: Retention time shift in HPLC analysis [blog.mournetrainingservices.co.uk]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) | MDPI [mdpi.com]
N1, N10-Diacetyl triethylenetetramine-d4 purity and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N1, N10-Diacetyl triethylenetetramine-d4. Below you will find guidance on purity, storage, and troubleshooting to ensure the integrity of your experiments.
Purity and Storage Conditions
| Parameter | Specification | Source/Compound | Notes |
| Chemical Purity | >98% | General expectation for high-quality deuterated standards.[] | A minimum purity of 98.00% is noted for the non-deuterated analogue, N1, N10-Diacetyl triethylenetetramine. |
| Isotopic Enrichment | Typically >98% | General standard for deuterated compounds. | Isotopic purity is a critical parameter that should be confirmed with the supplier's CoA. |
| Recommended Storage | 2-8°C under an inert atmosphere. | Based on general guidelines for deuterated compounds and data for related molecules.[2][3] | Protect from moisture and light. Long-term storage at -20°C may be recommended.[2] |
| Alternative Storage | At room temperature, away from light. | Supplier-specific information.[4] | This is less conservative. Refrigerated storage is generally advised to minimize degradation and isotopic exchange. |
| Stability | ≥ 1 year | For the non-deuterated analogue, N1, N10-Diacetyl triethylenetetramine.[5] | Stability is highly dependent on storage conditions. |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or inaccurate quantification in analytical assays.
-
Possible Cause A: Isotopic Dilution. The compound is hygroscopic and can absorb atmospheric moisture, leading to hydrogen-deuterium (H-D) exchange and a decrease in isotopic purity.[2][3]
-
Possible Cause B: Compound Degradation. Exposure to light, elevated temperatures, or reactive substances can cause chemical degradation.
-
Possible Cause C: Inaccurate Pipetting or Weighing. The physical form of the compound (e.g., solid, oil) can affect handling.
-
Solution: Ensure balances and pipettes are properly calibrated. For solids, use an anti-static weighing dish. If the compound is viscous, consider dissolving the entire sample in a known volume of solvent.
-
Issue 2: Unexpected peaks in Mass Spectrometry or NMR analysis.
-
Possible Cause A: Contamination. The sample may be contaminated with residual solvents, moisture, or impurities from lab equipment.
-
Solution: Use high-purity, anhydrous solvents for sample preparation. Ensure all glassware is scrupulously clean and dry.
-
-
Possible Cause B: H-D Exchange. Labile deuterium (B1214612) atoms can exchange with protons from solvents or atmospheric moisture.
-
Solution: Use deuterated solvents for analysis whenever possible. Minimize the sample's exposure to air and protic solvents.
-
-
Possible Cause C: Degradation Products. Improper storage or handling may have led to the formation of degradation products.
-
Solution: Review storage history. If degradation is suspected, a fresh vial of the compound should be used. Perform a stability study if necessary (see Experimental Protocols).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? A1: this compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated analogue, a metabolite of the chelating agent Trientine.[4][5]
Q2: Why is it critical to store this compound under an inert atmosphere? A2: Deuterated compounds, particularly those with exchangeable protons, are susceptible to isotopic dilution through H-D exchange with atmospheric moisture.[2][3] Storing under an inert gas like argon or nitrogen minimizes this risk, preserving the isotopic integrity of the compound.
Q3: Can I store the compound at room temperature as one supplier suggests? A3: While one supplier mentions room temperature storage, the general consensus for ensuring the long-term stability and isotopic purity of deuterated compounds is refrigerated (2-8°C) or frozen (-20°C) storage.[2] It is best to follow the more conservative approach unless the supplier provides specific stability data to support room temperature storage.
Q4: What should I do if I suspect the purity of my compound has been compromised? A4: If you suspect contamination, degradation, or isotopic dilution, it is recommended to analyze the compound using a suitable analytical technique such as mass spectrometry or NMR to verify its identity and purity. Compare the results with the original Certificate of Analysis. The troubleshooting workflow below can provide further guidance.
Experimental Protocols
Protocol: Assessment of Compound Stability Under Various Storage Conditions
This protocol outlines a forced degradation study to assess the stability of this compound.
-
Sample Preparation:
-
Accurately weigh several aliquots of the compound into individual, inert vials.
-
Prepare solutions of the compound in a relevant anhydrous solvent (e.g., acetonitrile, methanol-d4) at a known concentration.
-
-
Stress Conditions:
-
Temperature: Store aliquots at various temperatures: -20°C (control), 4°C, room temperature (20-25°C), and an elevated temperature (e.g., 40°C).
-
Humidity: Place open vials of the solid compound in chambers with controlled relative humidity (e.g., 25% RH and 75% RH).[2]
-
Light: Expose a set of samples to a calibrated light source (photostability chamber) while keeping a control set in the dark.
-
-
Time Points:
-
Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 1 month, 3 months).
-
-
Analysis:
-
Use a validated analytical method, such as LC-MS/MS, to quantify the parent compound and any potential degradants.
-
Monitor for changes in chemical purity and isotopic enrichment over time.
-
-
Data Evaluation:
-
Plot the concentration of the parent compound versus time for each condition.
-
Calculate the degradation rate and identify any significant degradation products.
-
This data will help establish optimal storage conditions and shelf-life.
-
Visualizations
Below are diagrams illustrating key workflows and concepts.
Caption: A logical workflow for troubleshooting purity issues.
Caption: Core principles for maintaining compound integrity.
References
Technical Support Center: N1,N10-Diacetyl triethylenetetramine-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1,N10-Diacetyl triethylenetetramine-d4. Our aim is to help you resolve common interference issues and ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is N1,N10-Diacetyl triethylenetetramine-d4 and what is its primary application in research?
N1,N10-Diacetyl triethylenetetramine-d4 is the deuterated form of N1,N10-Diacetyl triethylenetetramine (B94423) (DAT), a major metabolite of the copper-chelating drug Triethylenetetramine (TETA).[1] It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods for the accurate quantification of DAT in biological matrices such as plasma and urine.[2] The deuterium (B1214612) labeling allows for differentiation from the endogenous, non-labeled analyte by mass spectrometry.
Q2: What are the most common analytical challenges encountered during the analysis of N1,N10-Diacetyl triethylenetetramine-d4?
The most frequent issues include:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix can affect the analyte and internal standard differently, leading to inaccurate quantification.[3]
-
Poor Chromatographic Peak Shape: Due to the polar nature of triethylenetetramine and its derivatives, achieving symmetrical and sharp peaks can be challenging, potentially leading to poor resolution and sensitivity.
-
Isotopic Back-Exchange: The deuterium atoms on the internal standard may exchange with protons from the solvent or matrix, compromising the integrity of the standard.[4]
-
Analyte Stability: Degradation of the analyte or internal standard during sample collection, processing, or storage can lead to variable results.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks (tailing or fronting factor > 1.2 or < 0.8).
-
Broad peaks leading to reduced sensitivity and poor resolution.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | For polar compounds like acetylated triethylenetetramines, a standard C18 column may not provide optimal peak shape. Consider using a column with a different stationary phase, such as a cyano or a C18 column with aqueous stability (e.g., AQ-type).[1] |
| Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization state and, consequently, the peak shape of polar analytes. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. For basic compounds, a mobile phase with a low pH (e.g., using 0.1% formic acid or heptafluorobutyric acid) can improve peak shape.[5] |
| Ionic Interactions with Column Hardware | Residual silanol (B1196071) groups on the silica (B1680970) support of the column can interact with basic analytes, causing peak tailing. Use a well-endcapped column or add a competing base to the mobile phase in low concentrations. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | Accumulation of matrix components on the column can lead to peak shape issues. Use a guard column and appropriate sample clean-up procedures. If the column is contaminated, try flushing it with a series of strong solvents. |
Issue 2: Inaccurate or Irreproducible Quantitative Results
Symptoms:
-
High variability in replicate injections.
-
Inability to meet acceptance criteria for accuracy and precision during validation.
-
Drifting calibration curve.
Possible Causes and Solutions:
| Cause | Solution |
| Differential Matrix Effects | The analyte and the deuterated internal standard may not experience the same degree of ion suppression or enhancement from the biological matrix.[3] Implement a more effective sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Isotopic Back-Exchange | Deuterium atoms on the N1,N10-Diacetyl triethylenetetramine-d4 may exchange with protons from protic solvents (e.g., water, methanol).[4] To minimize this, keep samples cool, minimize the time in protic solvents, and consider using a mobile phase with a lower pH, which can reduce the rate of exchange for certain compounds.[4] |
| Internal Standard Instability | The internal standard may not be stable under the sample processing or storage conditions. Perform stability experiments to assess the stability of N1,N10-Diacetyl triethylenetetramine-d4 in the matrix and under the analytical conditions. |
| Incorrect Internal Standard Concentration | An error in the preparation of the internal standard spiking solution will lead to systematic errors in quantification. Carefully prepare and verify the concentration of all standard solutions. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of N1,N10-Diacetyl triethylenetetramine from human plasma.
-
Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the N1,N10-Diacetyl triethylenetetramine-d4 internal standard working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This is an example of LC-MS/MS conditions that can be used as a starting point for method development.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined based on the specific molecule |
| MRM Transition (IS) | To be determined based on the specific molecule |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: General workflow for sample preparation and analysis.
References
- 1. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Technical Support Center: Enhancing Polyamine Recovery from Biological Matrices
Welcome to the technical support center for polyamine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of polyamines from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in recovering polyamines from biological samples?
A1: The primary challenges in polyamine analysis stem from their low molecular weight, high polarity, and presence in complex biological matrices. Key difficulties include:
-
Low recovery during extraction: Polyamines can bind to negatively charged molecules like DNA, RNA, and proteins, leading to their loss during sample preparation.
-
Matrix effects: Co-eluting substances from the biological matrix can interfere with chromatographic separation and detection, leading to inaccurate quantification.
-
Derivatization inefficiency: Incomplete or unstable derivatization can result in poor sensitivity and reproducibility.[1][2]
-
Analyte degradation: Polyamines can be degraded by enzymes present in the sample.
Q2: Which extraction method is recommended for different types of biological samples?
A2: The choice of extraction method depends on the sample matrix. Acidic extraction is the most common approach.[3]
-
Tissues (e.g., liver, brain, plant tissues): Homogenization in cold perchloric acid (PCA) or trichloroacetic acid (TCA) is a standard method.[3][4] An alternative to homogenization for plant and some animal tissues is a repeated freeze-thaw cycle, which can be simpler for processing large numbers of samples.[4]
-
Biological Fluids (e.g., plasma, serum, urine): Deproteinization using acids like PCA or TCA is crucial.[5][6][7] For urine samples, solid-phase extraction (SPE) with C18 cartridges can be effective for cleanup and concentration.[8][9]
-
Cultured Cells: Similar to tissues, extraction is typically performed using cold acid homogenization.[5][6][7]
Q3: What are the most common derivatization reagents for polyamine analysis by HPLC?
A3: Due to their lack of a strong chromophore, polyamines require derivatization for sensitive detection by HPLC with fluorescence or UV detectors. Common reagents include:
-
o-Phthalaldehyde (B127526) (OPA) with a thiol (e.g., N-acetyl-L-cysteine): This pre-column derivatization method yields highly fluorescent derivatives, offering excellent sensitivity.[5][6][7][10]
-
Dansyl Chloride: This reagent reacts with primary and secondary amino groups to form fluorescent derivatives. It is a well-established method, though it can sometimes present challenges with reproducibility.[1][8][9][11]
Q4: How can I improve the sensitivity of my polyamine measurement?
A4: To enhance sensitivity, consider the following:
-
Optimize derivatization: Ensure optimal pH, temperature, and reaction time for the chosen derivatization reagent.[8]
-
Use a fluorescence detector: Fluorescence detection is generally more sensitive than UV detection for polyamine derivatives.[12][13]
-
Concentrate the sample: Solid-phase extraction can be used to concentrate polyamines from dilute samples like urine, thereby improving detection limits.[8][9]
-
Utilize mass spectrometry (MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for polyamine quantification.[3][14][15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polyamine Recovery | - Inefficient cell lysis or tissue homogenization.- Polyamines binding to cellular debris.- Incomplete deproteinization. | - Ensure thorough homogenization on ice. For some tissues, consider repeated freeze-thaw cycles as an alternative.[4]- Use a strong acid (e.g., 0.2-0.4 M PCA or 5% TCA) for extraction to release bound polyamines.[3][4]- Centrifuge at high speed (e.g., 15,000 x g) to effectively pellet proteins and debris. |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | - Sub-optimal mobile phase pH.- Column degradation.- Matrix interference. | - Adjust the mobile phase pH. Polyamines are basic, so a slightly acidic mobile phase can improve peak shape.- Use a new or thoroughly cleaned HPLC column.- Incorporate a solid-phase extraction (SPE) step for sample cleanup prior to derivatization and injection.[9] |
| Inconsistent Derivatization | - Incorrect reagent concentration or pH.- Reagent degradation.- Inconsistent reaction time or temperature. | - Prepare fresh derivatization reagents daily.- Strictly control the pH of the reaction mixture as specified in the protocol.- Automate the derivatization step if possible to ensure consistent timing.[12] |
| High Background Noise in Chromatogram | - Contaminated reagents or solvents.- Incomplete removal of excess derivatization reagent.- Matrix components co-eluting with analytes. | - Use HPLC-grade solvents and high-purity reagents.- Optimize the cleanup procedure after derivatization.- Improve sample cleanup using SPE.[3][14] |
Quantitative Data Summary
Table 1: Performance Characteristics of a Common HPLC-FLD Method for Polyamine Analysis
| Parameter | Putrescine | Spermidine | Spermine | Reference |
| Linearity Range (µM) | 1 - 50 | 1 - 50 | 1 - 50 | [5][6][7] |
| Detection Limit (nmol/ml in biological fluids) | 0.5 | 0.5 | 0.5 | [5][6][7] |
| Detection Limit (nmol/mg in tissue) | 0.1 | 0.1 | 0.1 | [5][6][7] |
| Accuracy (%) | 2.5 - 4.2 | 2.5 - 4.2 | 2.5 - 4.2 | [5][6][7] |
| Precision (%) | 0.5 - 1.4 | 0.5 - 1.4 | 0.5 - 1.4 | [5][6][7] |
Table 2: Performance of a Dansyl Chloride Derivatization Method with SPE and HPLC for Urine Samples
| Parameter | Value | Reference |
| Concentration Range (µg/mL) | 0.5 - 5 | [9] |
| Detection Limit (ng/mL) | 10 | [9] |
| Detection Limit with Concentration (ng/mL) | 2 | [9] |
Experimental Protocols
Protocol 1: Polyamine Extraction from Tissues and Cells
This protocol is adapted from methods utilizing perchloric acid for deproteinization and extraction.[3][5][6][7]
-
Sample Preparation: Weigh approximately 50 mg of tissue or pellet 1 x 10^6 cells. Place in a microcentrifuge tube on ice.
-
Acid Extraction: Add 200 µL of ice-cold 0.4 M perchloric acid (PCA).
-
Homogenization: Homogenize the sample thoroughly using a sonicator or a tissue homogenizer. Keep the sample on ice throughout this process.
-
Incubation: Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polyamines. The supernatant is now ready for derivatization or storage at -80°C.
Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine
This protocol describes an automated in-line derivatization process for HPLC analysis.[5][6][7][12]
-
Reagent Preparation:
-
OPA Reagent: Prepare a solution of o-phthalaldehyde in the appropriate buffer as specified by your HPLC method.
-
N-acetyl-L-cysteine Reagent: Prepare a solution of N-acetyl-L-cysteine in the appropriate buffer.
-
-
HPLC Autosampler Program: Program the autosampler to perform the following steps:
-
Aspirate 10 µL of the OPA reagent.
-
Aspirate 10 µL of the sample (supernatant from Protocol 1 or standard).
-
Aspirate 10 µL of the N-acetyl-L-cysteine reagent.
-
Mix the reagents and sample in the injection loop for a specified time (e.g., 2 minutes).
-
-
Injection: Inject the derivatized sample onto the HPLC column.
Visualizations
Caption: Workflow for Polyamine Extraction and Analysis.
Caption: Troubleshooting Logic for Low Polyamine Recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved profiling of polyamines using two-dimensional gas chromatography mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. medipol.edu.tr [medipol.edu.tr]
- 13. Polyamine Quantitative Profiling Service - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
calibration curve problems with N1, N10-Diacetyl triethylenetetramine-d4
Welcome to the technical support center for N1,N10-Diacetyl triethylenetetramine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this internal standard in analytical experiments, particularly in the construction of calibration curves for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is N1,N10-Diacetyl triethylenetetramine-d4 and what are its primary applications?
N1,N10-Diacetyl triethylenetetramine-d4 is the deuterated form of N1,N10-Diacetyl triethylenetetramine (B94423) (DAT), a major metabolite of the copper-chelating agent Triethylenetetramine (TETA).[1][2] Its primary application is as a stable isotope-labeled internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[3] Using a deuterated internal standard like this one can improve the accuracy and precision of quantifying the unlabeled analyte in complex biological matrices such as plasma and urine.[3][4]
Q2: Why is a deuterated internal standard like N1,N10-Diacetyl triethylenetetramine-d4 preferred for mass spectrometry-based quantification?
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:[4]
-
Similar Physicochemical Properties: They exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, ionization response, and chromatographic retention time.[4]
-
Correction for Variability: They effectively compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[4]
-
Co-elution: Ideally, the deuterated standard co-elutes with the unlabeled analyte, ensuring that both experience similar matrix effects.[4]
Q3: What are the most common issues encountered when using N1,N10-Diacetyl triethylenetetramine-d4 in a calibration curve?
Common problems include:
-
Poor linearity of the calibration curve.
-
Inaccurate and imprecise quantification.[5]
-
Chromatographic separation of the deuterated standard from the native analyte.[5]
-
Isotopic exchange (back-exchange) of deuterium (B1214612) atoms.[5]
-
Differential matrix effects affecting the analyte and internal standard differently.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with N1,N10-Diacetyl triethylenetetramine-d4.
Problem 1: Poor Linearity in the Calibration Curve
Symptoms:
-
The coefficient of determination (R²) is below the acceptable value (typically < 0.99).
-
The response ratio (analyte peak area / internal standard peak area) is not proportional to the concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient profile, and column temperature to ensure good peak shape and resolution. |
| Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components.[6][7] Consider using a more efficient sample preparation technique like solid-phase extraction (SPE) to remove interferences.[6][7] |
| Detector Saturation | If the analyte concentration is too high, it can saturate the detector. Extend the calibration curve to lower concentrations or dilute the samples. |
| Inappropriate Internal Standard Concentration | Ensure the concentration of N1,N10-Diacetyl triethylenetetramine-d4 is appropriate for the expected analyte concentration range in the samples. |
Problem 2: Inaccurate or Imprecise Results
Symptoms:
-
Poor accuracy and precision in quality control (QC) samples.
-
High variability between replicate injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample preparation procedures for all samples, calibrators, and QCs. Automate liquid handling steps if possible. |
| Analyte or Internal Standard Instability | Investigate the stability of both the analyte and N1,N10-Diacetyl triethylenetetramine-d4 in the biological matrix and processing solvents.[8] Minimize the time samples are at room temperature and consider performing sample preparation on ice.[8] |
| Isotopic Exchange | The deuterium atoms on the internal standard may exchange with protons from the solvent, especially under acidic or basic conditions.[5][9] Evaluate the pH of your mobile phase and sample solutions. If exchange is suspected, a different deuterated position on the molecule might be necessary. |
| Purity of the Internal Standard | Verify the chemical and isotopic purity of the N1,N10-Diacetyl triethylenetetramine-d4 standard. Impurities can lead to inaccurate quantification. |
Problem 3: Chromatographic Shift Between Analyte and Internal Standard
Symptoms:
-
The deuterated internal standard and the unlabeled analyte have different retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | Deuterium substitution can sometimes lead to a slight difference in retention time, known as the "isotope effect". This is more pronounced in reverse-phase chromatography.[5] |
| Chromatographic Conditions | Adjust the mobile phase composition or gradient to minimize the separation. A slower gradient or a different organic modifier may help. |
| Column Choice | Consider using a column with a different stationary phase that provides less resolution between the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Sample Preparation for Analysis of N1,N10-Diacetyl triethylenetetramine in Human Plasma and Urine
This protocol is adapted from a published method for the analysis of TETA and its metabolites.[1]
Materials:
-
Human plasma or urine samples
-
N1,N10-Diacetyl triethylenetetramine-d4 internal standard solution
-
Heptafluorobutyric acid (HFBA) solution (10%)
-
Acetonitrile
-
Microcentrifuge tubes
-
HPLC vials with inserts
Procedure:
-
To 200 µL of plasma or urine sample in a microcentrifuge tube, add the appropriate amount of N1,N10-Diacetyl triethylenetetramine-d4 internal standard solution.
-
Add 100 µL of 10% HFBA solution to the sample.
-
Vortex the mixture and then centrifuge at 12,000 x g.
-
Transfer 200 µL of the supernatant to an HPLC vial with a glass insert.
-
The sample is now ready for LC-MS analysis.
Protocol 2: LC-MS/MS Method for the Analysis of N1,N10-Diacetyl triethylenetetramine
This is a general LC-MS/MS method that can be optimized for your specific instrumentation.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Cyano column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Heptafluorobutyric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic with 15% Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | For N1,N10-Diacetyl triethylenetetramine: [M+H]⁺ = 231. For N1,N10-Diacetyl triethylenetetramine-d4: [M+H]⁺ = 235. |
Visualizations
Logical Workflow for Troubleshooting Calibration Curve Issues
Caption: Troubleshooting workflow for calibration curve linearity.
Experimental Workflow for Sample Analysis
Caption: General workflow for sample preparation and analysis.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1,N10-Diacetyl Triethylenetetramine | 141998-22-3 | Benchchem [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N1, N10-Diacetyl triethylenetetramine-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N1, N10-Diacetyl triethylenetetramine-d4 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is ion suppression a concern for this compound?
A1: this compound is the deuterated form of N1, N10-Diacetyl triethylenetetramine (B94423), a metabolite of the copper-chelating agent triethylenetetramine (TETA). It is commonly used as an internal standard (IS) in pharmacokinetic and bioequivalence studies. Ion suppression is a significant concern because it can lead to an underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility of results. As a polar compound, it is susceptible to matrix effects from endogenous components in biological samples. Furthermore, as a deuterated standard, it is crucial to ensure it experiences the same degree of ion suppression as the non-labeled analyte to ensure accurate quantification.
Q2: What are the primary causes of ion suppression for this compound?
A2: The primary causes of ion suppression for this analyte include:
-
Matrix Effects: Co-eluting endogenous compounds from biological matrices (e.g., plasma, urine) such as phospholipids (B1166683), salts, and proteins can compete with the analyte for ionization in the mass spectrometer's ion source.
-
Mobile Phase Additives: While ion-pairing agents like heptafluorobutyric acid (HFBA) are often necessary for retaining polar compounds like N1, N10-Diacetyl triethylenetetramine on reversed-phase columns, they can also cause ion suppression.
-
Differential Ion Suppression: A slight chromatographic shift between the deuterated internal standard (this compound) and the native analyte can lead to them experiencing different levels of ion suppression from the co-eluting matrix components, a phenomenon known as the isotope effect. This can compromise the accuracy of quantification.
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A common method to identify and quantify ion suppression is the post-column infusion experiment. In this setup, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip in the constant baseline signal of the analyte indicates a region of ion suppression. By comparing the signal in the presence of the matrix to the signal in a clean solvent, the percentage of ion suppression can be quantified.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or inconsistent signal intensity for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective than protein precipitation for removing phospholipids and other interfering substances.
-
Modify Chromatographic Conditions: Adjust the gradient or mobile phase composition to separate the analyte from the regions of significant ion suppression identified by a post-column infusion experiment.
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.
-
Check for Co-elution with Interferents: Use a high-resolution mass spectrometer to identify potential co-eluting compounds that may be causing suppression.
-
Issue 2: Poor reproducibility of the analyte/internal standard peak area ratio.
-
Possible Cause: Differential ion suppression between N1, N10-Diacetyl triethylenetetramine and its d4-labeled internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the internal standard. A slight separation due to the deuterium (B1214612) isotope effect can expose them to different matrix components.
-
Adjust Chromatography: Modify the chromatographic method to achieve better co-elution. This may involve changing the column, mobile phase, or gradient profile.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.
-
Issue 3: Decreased signal intensity when using heptafluorobutyric acid (HFBA) as an ion-pairing agent.
-
Possible Cause: Ion suppression caused by the ion-pairing agent itself.
-
Troubleshooting Steps:
-
Optimize HFBA Concentration: Use the lowest concentration of HFBA that provides adequate retention and peak shape. Higher concentrations can lead to increased ion suppression.
-
Consider Alternative Ion-Pairing Agents: While HFBA is commonly used, other volatile ion-pairing agents could be tested, though they may also cause suppression to varying degrees.
-
Post-Column Addition of a "Suppression Releaser": In some cases, post-column addition of a compound like propionic acid has been shown to enhance the signal in the presence of ion-pairing agents.
-
Data on Minimizing Ion Suppression
The following table summarizes the impact of different experimental parameters on signal intensity and recovery for polar amines like N1, N10-Diacetyl triethylenetetramine.
| Parameter | Condition | Effect on Signal Intensity/Recovery | Quantitative Impact (Approximate) |
| Sample Preparation | Protein Precipitation (PPT) | Less effective at removing interfering matrix components. | Can lead to significant ion suppression (>50%). |
| Liquid-Liquid Extraction (LLE) | Moderate removal of interferences. | Ion suppression can still be present (20-50%). | |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | Effective removal of phospholipids and other interferences. | Significant reduction in ion suppression (<20%). High analyte recovery (>85%). | |
| Mobile Phase Additive | 0.1% Formic Acid | Good ionization efficiency but may provide poor retention for polar amines. | Can result in high signal intensity if retention is achieved. |
| 0.1% Trifluoroacetic Acid (TFA) | Strong ion-pairing agent, good for chromatography but causes severe ion suppression. | Signal suppression can be >90%. | |
| 0.05% - 0.1% Heptafluorobutyric Acid (HFBA) | Provides good retention for polar amines but can cause ion suppression. | Signal suppression can range from 30-80% depending on concentration and analyte. | |
| Chromatography | Standard Flow LC (e.g., 0.5-1 mL/min) | Standard conditions. | Susceptible to ion suppression from co-eluting matrix components. |
| Microflow or Nanoflow LC (<10 µL/min) | Improved desolvation and reduced matrix effects. | Can significantly enhance signal intensity and reduce ion suppression. |
Experimental Protocol to Minimize Ion Suppression
This protocol provides a detailed methodology for the analysis of this compound, focusing on minimizing ion suppression.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX) is recommended for its ability to retain the basic amine groups of the analyte while allowing for the removal of neutral and acidic interferences.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with 2% formic acid) onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A cyano (CN) column (e.g., 100 x 2.1 mm, 3.5 µm) is a good starting point based on published methods for similar compounds.[1]
-
Mobile Phase:
-
A: 0.1% Heptafluorobutyric acid (HFBA) in water.
-
B: 0.1% Heptafluorobutyric acid (HFBA) in acetonitrile.
-
-
Gradient: A gradient elution is recommended to separate the analyte from matrix components. A starting condition of low organic phase (e.g., 5% B) held for a short period, followed by a ramp to a higher organic phase concentration is a common strategy.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MS/MS Parameters:
-
Ion Source Temperature: 350 °C
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas: Nitrogen, 50 psi
-
MRM Transition: Monitor the specific precursor to product ion transition for this compound.
-
3. Method Validation
-
Perform a post-column infusion experiment with a blank matrix extract to identify regions of ion suppression.
-
Evaluate matrix effects by comparing the peak area of the analyte in a post-extraction spiked matrix sample to that in a neat solution.
-
Assess the co-elution of the analyte and the deuterated internal standard.
-
Validate the method for linearity, accuracy, precision, and stability according to regulatory guidelines.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Experimental workflow for minimizing ion suppression.
References
Technical Support Center: N1, N10-Diacetyl triethylenetetramine-d4 Stock Solutions
This technical support center provides guidance on the long-term stability, storage, and handling of N1, N10-Diacetyl triethylenetetramine-d4 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the long-term stability of your this compound stock solutions, it is crucial to adhere to proper storage protocols. Key recommendations include controlling the temperature, protecting the solution from light, and selecting an appropriate solvent. For long-term storage, temperatures of -20°C are often recommended.
Q2: Which solvents are suitable for preparing this compound stock solutions?
A2: Methanol is a commonly used solvent for creating stock solutions of deuterated standards. When possible, using aprotic solvents is advisable to prevent hydrogen-deuterium (H-D) exchange. The choice of solvent is a critical factor in maintaining the integrity of the deuterated compound. Always refer to the manufacturer's certificate of analysis for specific solvent recommendations.
Q3: What is the expected shelf life of this compound stock solutions?
A3: The shelf life of this compound stock solutions is highly dependent on the storage conditions. The non-deuterated form, N1, N10-Diacetyl triethylenetetramine, is reported to have a stability of at least
Validation & Comparative
A Head-to-Head Battle: Deuterated Internal Standards vs. Alternatives in Analytical Method Validation
For researchers, scientists, and drug development professionals, the quest for impeccable data integrity in quantitative bioanalysis is paramount. The choice of an internal standard (IS) is a critical decision that significantly impacts the reliability and robustness of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective, data-driven comparison of deuterated internal standards against other common alternatives, offering insights into their performance, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely regarded as the gold standard in bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively track and compensate for variations throughout the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[2][3]
Performance Under the Microscope: A Data-Driven Comparison
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects.[2][4] This co-elution is a key factor in correcting for the suppression or enhancement of the analyte signal caused by interfering components in the sample matrix. In contrast, structural analogs or other non-isotopically labeled internal standards may have different retention times and be affected differently by the matrix, leading to less accurate quantification.[5]
A comparative study on the quantification of Everolimus highlights the superior performance of a deuterated internal standard (Everolimus-d4) over a structural analog (32-desmethoxyrapamycin). While both internal standards demonstrated acceptable performance, the deuterated standard resulted in a more accurate quantification, with a slope closer to unity in comparison with an independent method.[2]
Table 1: Comparison of Validation Parameters for an Analyte Using a Deuterated vs. a Non-Deuterated (Analog) Internal Standard
| Validation Parameter | Deuterated Internal Standard (e.g., Analyte-d4) | Non-Deuterated (Analog) Internal Standard | Rationale for Deuterated Standard Superiority |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Co-elution minimizes differential matrix effects, leading to more accurate correction.[1] |
| Precision (% CV) | Typically < 5% | Can be > 15% | Consistent tracking of the analyte through all stages of the analytical process reduces variability.[1] |
| Matrix Effect (% CV) | ≤ 15% | Can be > 20% | Near-identical physicochemical properties ensure that the IS is affected by the matrix in the same way as the analyte.[6] |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to the analyte across various conditions.[5] |
| Linearity (r²) | > 0.99 | > 0.99 | Both can achieve good linearity, but the accuracy of back-calculated concentrations is often better with a deuterated IS.[2] |
Note: The values presented are typical and can vary depending on the specific analyte, matrix, and analytical method.
The "How-To": Experimental Protocols for Method Validation
Rigorous validation is essential to ensure that an analytical method is fit for its intended purpose. The following are detailed methodologies for key validation experiments when using a deuterated internal standard.
Evaluation of Matrix Effects
Objective: To assess the influence of matrix components on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set A: Spike the analyte and the deuterated internal standard into the mobile phase or a pure solution at low and high concentrations.
-
Set B: Extract blank biological matrix from at least six different sources. Spike the analyte and the deuterated internal standard into the post-extraction matrix at the same concentrations as in Set A.[2][7]
-
-
Analyze both sets of samples via LC-MS.
-
Calculate the matrix factor (MF) by comparing the peak areas of the analyte and IS in Set B to those in Set A.
-
Calculate the IS-normalized MF. The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[6]
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of agreement between a series of measurements (precision).[2]
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte and a constant concentration of the deuterated internal standard into the blank biological matrix.
-
Analyze at least five replicates of each QC level on three separate occasions.
-
Accuracy is expressed as the percent bias from the nominal concentration, and precision is expressed as the percent relative standard deviation (%RSD or %CV).
Linearity and Range
Objective: To demonstrate the direct proportionality of the analytical response to the concentration of the analyte over a defined range.[2]
Methodology:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero sample (matrix with internal standard), and 6-8 non-zero concentrations.[2]
-
Add a constant concentration of the deuterated internal standard to all calibration standards.
-
Process and analyze the samples using the LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the deuterated internal standard.
-
Plot the peak area ratio against the nominal concentration of the analyte and perform a linear regression analysis. The correlation coefficient (r) should be close to 1.0.[2]
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical basis for choosing a deuterated internal standard, the following diagrams are provided.
Limitations and Considerations
While deuterated standards are the preferred choice, they are not without potential limitations. The "deuterium isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the internal standard.[8] If this shift is significant, it could result in the analyte and the IS experiencing different degrees of matrix effects, potentially compromising accuracy.[8][9] Additionally, the stability of the deuterium (B1214612) labels is crucial; labels on exchangeable sites (e.g., -OH, -NH) can be lost, diminishing the standard's effectiveness.[5]
Conclusion
The use of deuterated internal standards in the validation of analytical methods provides a robust and reliable approach to quantitative bioanalysis.[2] Their ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to superior accuracy and precision compared to other types of internal standards.[2][5] By adhering to rigorous validation protocols, researchers can ensure the integrity and defensibility of their analytical data, a cornerstone of successful drug development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The integrity and comparability of bioanalytical data are fundamental in drug development and scientific research. When analytical methods are transferred between laboratories, or when a method is updated with a new internal standard, a rigorous cross-validation process is imperative to ensure data consistency and reliability. This guide provides an objective comparison of methodologies for the cross-validation of analytical methods utilizing different internal standards, supported by detailed experimental protocols and data presentation.
The Critical Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are crucial for correcting variability during sample preparation and analysis. An ideal internal standard mimics the physicochemical properties of the analyte, compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for internal standards due to their high degree of similarity to the analyte. However, even with SIL-IS, variations in the position and number of isotopic labels can lead to different analytical behaviors, necessitating cross-validation when the IS is changed.
Experimental Protocols
A successful cross-validation study involves a systematic comparison of the original (Method A) and the new or transferred (Method B) analytical method, which in this context, differ in their internal standard.
Preparation of Validation Samples
-
Calibration Standards: Prepare a full set of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate stock solution from the calibration standards.
-
Incurred Samples: Whenever possible, use incurred samples (samples from dosed subjects in a study) to provide a real-world assessment of method performance.
Analytical Runs
-
Analyze the same set of calibration standards, QC samples, and incurred samples using both Method A (with Internal Standard A) and Method B (with Internal Standard B).
-
To minimize inter-assay variability, it is recommended that each set of samples be analyzed in a single analytical run for each method.
Data Analysis and Acceptance Criteria
-
Quantify the analyte concentration in each sample for both methods.
-
The primary acceptance criterion is the comparison of the results obtained from the two methods. For at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean. This can be calculated using the formula:
The following diagram illustrates the general workflow for the cross-validation process.
Cross-validation experimental workflow.
Performance Comparison with Different Internal Standards
The choice of an internal standard can significantly impact method performance. A well-chosen IS will closely track the analyte's behavior throughout the analytical process, leading to improved accuracy and precision. The following diagram illustrates the logical relationship between the properties of an internal standard and the resulting method performance.
Impact of internal standard choice on method performance.
Quantitative Data Comparison
The following table summarizes hypothetical cross-validation data for the analysis of a drug in human plasma using two different internal standards: a deuterated (d4) analog and a structural analog.
| Parameter | Method A (d4-Internal Standard) | Method B (Structural Analog IS) | % Difference | Acceptance Criteria |
| QC Low (5 ng/mL) | ||||
| Mean Concentration | 4.95 ng/mL | 5.50 ng/mL | -10.0% | ± 20% |
| %CV | 3.2% | 8.5% | ||
| QC Mid (50 ng/mL) | ||||
| Mean Concentration | 50.8 ng/mL | 45.1 ng/mL | 11.9% | ± 20% |
| %CV | 2.5% | 6.8% | ||
| QC High (500 ng/mL) | ||||
| Mean Concentration | 492 ng/mL | 565 ng/mL | -13.7% | ± 20% |
| %CV | 2.1% | 5.2% | ||
| Incurred Sample 1 | 125.3 ng/mL | 148.9 ng/mL | -17.2% | ± 20% |
| Incurred Sample 2 | 34.6 ng/mL | 42.1 ng/mL | -19.6% | ± 20% |
In this example, the cross-validation between Method A and Method B would pass, as the percent difference for all QC levels and incurred samples is within the ±20% acceptance criteria. However, the data also indicates that Method A, which utilizes a stable isotope-labeled internal standard, demonstrates superior precision (lower %CV) across all concentration levels compared to Method B. This highlights the importance of selecting an appropriate internal standard to ensure the highest quality data.
Disclaimer: This guide provides a general framework for the cross-validation of analytical methods. Specific experimental designs and acceptance criteria may vary depending on regulatory requirements and the nature of the analytical method. Always refer to the latest guidance from regulatory bodies such as the FDA and EMA for specific requirements.
Comparative Analysis of Deuterated Internal Standards: N1,N10-Diacetyltriethylenetetramine-d4 vs. -d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for two common deuterated internal standards, N1,N10-Diacetyltriethylenetetramine-d4 (d4-N1,N10-DATE) and N1,N10-Diacetyltriethylenetetramine-d8 (d8-N1,N10-DATE). These isotopically labeled compounds are critical for quantitative bioanalysis using mass spectrometry, particularly in pharmacokinetic studies of the parent drug, triethylenetetramine. The choice between a d4 and a d8 labeled standard can impact assay sensitivity, accuracy, and potential for isotopic interference.
The selection of an appropriate deuterated internal standard is crucial for mitigating matrix effects and ensuring accurate quantification of the analyte in complex biological samples. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and have a mass shift sufficient to prevent isotopic crosstalk, yet not so large as to introduce chromatographic separation.
Comparative Data Summary
The following table summarizes the key physicochemical and mass spectrometric properties for the d4 and d8 analogs. This data is essential for selecting the appropriate standard for a given liquid chromatography-mass spectrometry (LC-MS) method.
| Parameter | N1,N10-Diacetyltriethylenetetramine-d4 | N1,N10-Diacetyltriethylenetetramine-d8 | Analyte (Unlabeled) |
| Chemical Formula | C10H18D4N4O2 | C10H14D8N4O2 | C10H22N4O2 |
| Molecular Weight | 234.33 g/mol | 238.36 g/mol | 230.31 g/mol |
| Mass Shift (vs. Analyte) | +4 Da | +8 Da | N/A |
| Typical [M+H]+ Ion | m/z 235.2 | m/z 239.2 | m/z 231.2 |
| Isotopic Purity | Typically >98% | Typically >98% | N/A |
| Potential for Crosstalk | Higher potential due to smaller mass shift | Lower potential due to larger mass shift | N/A |
| Chromatographic Shift | Minimal to none expected | Potential for slight retention time shift | N/A |
Experimental Protocols
The following protocols outline standard methodologies for evaluating and comparing the performance of d4- and d8-N1,N10-DATE as internal standards.
Protocol: Chromatographic Co-elution Assessment
Objective: To verify that the internal standard co-elutes with the unlabeled analyte.
Methodology:
-
Prepare a solution containing the unlabeled analyte, d4-N1,N10-DATE, and d8-N1,N10-DATE at equal concentrations (e.g., 100 ng/mL) in the initial mobile phase.
-
Inject the mixture onto the analytical column (e.g., a C18 reverse-phase column).
-
Elute using a gradient program designed for the separation of polar compounds.
-
Monitor the elution of each compound using a mass spectrometer in Selected Ion Monitoring (SIM) mode for their respective [M+H]+ ions (m/z 231.2, 235.2, and 239.2).
-
Overlay the chromatograms and measure the retention times (RT). The difference in RT between the analyte and each internal standard should be negligible (typically <0.1 min).
Protocol: Isotopic Crosstalk Evaluation
Objective: To determine the contribution of the internal standard signal to the analyte's mass channel and vice versa.
Methodology:
-
Prepare three sets of samples:
-
Analyte High QC: A high concentration of the unlabeled analyte (e.g., upper limit of quantification) with no internal standard.
-
IS High QC (d4): A high concentration of d4-N1,N10-DATE with no analyte.
-
IS High QC (d8): A high concentration of d8-N1,N10-DATE with no analyte.
-
-
Analyze each sample by LC-MS.
-
For the "Analyte High QC" sample, measure the signal intensity in the mass channels for the d4 and d8 internal standards.
-
For the "IS High QC" samples, measure the signal intensity in the mass channel for the unlabeled analyte.
-
Calculate the percentage crosstalk. A value below 0.1% is generally considered acceptable. The +8 Da mass shift of the d8 standard is expected to result in significantly lower crosstalk compared to the d4 standard.
Visualized Workflow and Logic
The selection process for an optimal internal standard involves a logical workflow, starting from initial characterization to final validation in the intended biological matrix.
Caption: Workflow for selecting and validating a deuterated internal standard.
Linearity in Bioanalysis: A Comparative Guide for N1, N10-Diacetyl triethylenetetramine-d4 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of triethylenetetramine (B94423) (TETA) and its metabolites, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. This guide provides a comparative overview of the linearity assessment for N1, N10-Diacetyl triethylenetetramine-d4 and discusses alternative internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While direct, head-to-head linearity data for various internal standards is not extensively published, this guide summarizes the performance of analytical methods employing these standards, offering valuable insights for method development and validation.
Comparison of Internal Standards for Triethylenetetramine Bioanalysis
The selection of an appropriate internal standard is a critical step in developing robust bioanalytical methods. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization characteristics to compensate for matrix effects and variations in sample processing and instrument response. For the analysis of TETA and its acetylated metabolites, several deuterated and non-deuterated internal standards have been employed.
| Internal Standard | Type | Analyte(s) | Linearity (Analyte) | Correlation Coefficient (r²) |
| This compound | Stable Isotope Labeled (SIL) | Trientine, N1-Acetyl Trientine | Not explicitly reported for IS, but used to establish analyte linearity | > 0.99 for analytes[1][2][3] |
| Trientine-d4 | Stable Isotope Labeled (SIL) | Trientine, N1-Acetyl Trientine | 10.009 - 1000.571 ng/mL | > 0.99[1][2][3] |
| N1-Acetyl Trientine Trihydrochloride-d4 | Stable Isotope Labeled (SIL) | Trientine, N1-Acetyl Trientine | 10.009 - 1000.628 ng/mL | > 0.99[1][2][3] |
| N1-acetylspermine | Structural Analog | TETA, N1-acetyltriethylenetetramine (MAT), N1,N10-diacetyltriethylenetetramine (DAT) | Not specified in detail | Not specified |
Note: The linearity data presented in the table refers to the calibration curve of the analyte established using the respective internal standard. The linearity of the internal standard's response itself is not typically a reported validation parameter; however, its consistent response across the calibration range is monitored to ensure method reliability.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical performance. Below are summarized experimental protocols from published studies for the bioanalysis of triethylenetetramine and its metabolites.
Protocol 1: LC-MS/MS for Trientine and N1-Acetyl Trientine in Human Plasma[1][2][3]
-
Sample Preparation: Liquid-liquid extraction of 200 μL of human plasma.
-
Chromatography:
-
Column: Xtimate, C18 (4.6 x 50 mm, 5 μm)
-
Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% 10mM Ammonium Acetate in water.
-
Flow Rate: 1 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050)
-
Ionization: Positive ion electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
-
Internal Standards: Trientine-D4 and N1-Acetyl Trientine Trihydrochloride D4.
Protocol 2: LC-MS for TETA and its Metabolites in Human Plasma and Urine[4]
-
Sample Preparation: Not specified in detail.
-
Chromatography:
-
Column: Cyano column
-
Mobile Phase: 15% acetonitrile, 85% water, and 0.1% heptafluorobutyric acid.
-
-
Mass Spectrometry:
-
Detection: Simultaneous MS detection.
-
Monitored [M+H]+ values: 147 (TETA), 189 (MAT), 231 (DAT), and 245 (N1-acetylspermine).
-
-
Internal Standard: N1-acetylspermine.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in linearity assessment and the metabolic pathway of triethylenetetramine, the following diagrams have been generated using Graphviz.
Figure 1. Experimental workflow for linearity assessment in a bioanalytical method.
Figure 2. Metabolic pathway of Triethylenetetramine to its acetylated metabolites.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in the bioanalysis of triethylenetetramine and its metabolites. While specific linearity data for the internal standard itself is not a primary reporting requirement, its use is fundamental to establishing a linear and accurate calibration curve for the analyte over a defined concentration range. The consistency of the internal standard's response should be closely monitored throughout the validation and sample analysis to ensure the reliability of the quantitative data. When a deuterated analog is not available, a structural analog like N1-acetylspermine can be considered, but it may not fully compensate for all potential sources of variability. The choice of internal standard should be justified and its performance thoroughly evaluated during method validation.
References
A Researcher's Guide to Internal Standards: Deuterated vs. Other Alternatives
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor in achieving robust and reliable results. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data and detailed methodologies, to highlight their role in mitigating analytical variability and ensuring data accuracy.
An appropriate internal standard (IS) is fundamental to correcting for variations inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1][2] While various types of internal standards exist, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the gold standard in regulated bioanalysis.[3][4] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively track and compensate for analytical variabilities.[1]
The Core Principle: Ideal Analyte Mimicry
The primary advantage of a deuterated internal standard lies in its near-identical chemical and physical properties compared to the analyte being measured.[5] By replacing one or more hydrogen atoms with its stable isotope, deuterium (B1214612), the standard's mass increases, allowing it to be distinguished by the mass spectrometer.[6] However, it behaves almost identically during sample preparation and chromatographic separation.[7] This co-elution is crucial because both the analyte and the internal standard are subjected to the same experimental conditions, including any matrix effects, leading to a more accurate and precise quantification.[8][9]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The consensus in the scientific community is that stable isotope-labeled internal standards, such as deuterated standards, generally provide superior assay performance compared to structural analogues (non-deuterated standards).[5] The key difference is that structural analogs have similar but not identical chemical structures, meaning they may not co-elute perfectly or experience matrix effects in the same way as the analyte.[5]
The following tables summarize comparative studies on the performance of deuterated internal standards versus other alternatives.
Table 1: Comparison of Precision for Sirolimus Quantification
| Internal Standard Type | Analyte | Matrix | % RSD (Precision) |
| Deuterated (Sirolimus-d₃) | Sirolimus | Whole Blood | 2.7% - 5.7% |
| Structural Analog (DMR) | Sirolimus | Whole Blood | 7.6% - 9.7% |
| (Data sourced from a study on high-throughput HPLC-ESI-MS/MS assay of Sirolimus. The deuterated IS consistently yielded lower coefficients of variation, indicating higher precision.)[10][11] |
Table 2: Comparison of Accuracy for Pesticide Quantification in Cannabis Matrices
| Internal Standard Type | Analyte | Matrix | Accuracy Variation | % RSD |
| Deuterated Analogues | 59 Pesticides | Cannabis Flower, Edibles, Concentrates | Within 25% | < 20% |
| No Internal Standard | 59 Pesticides | Cannabis Flower, Edibles, Concentrates | > 60% | > 50% |
| (Data from a study demonstrating that using a suite of deuterated internal standards dramatically improved accuracy and precision across different complex cannabis matrices.)[12] |
Table 3: Comparison for Everolimus Quantification
| Parameter | Deuterated IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Slope (vs. independent method) | Closer to 1.0 | Deviated from 1.0 |
| (This study concluded that while both internal standards performed acceptably, the deuterated standard demonstrated more accurate quantification.)[1] |
Mitigating the "Achilles' Heel" of LC-MS: Matrix Effects
Matrix effects are a significant challenge in LC-MS/MS, defined as the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3][13] This can lead to ion suppression or enhancement, which significantly impacts the accuracy and precision of an analytical method.[3][14]
Because deuterated internal standards are chemically almost identical to the analyte, they co-elute and experience the same degree of ionization suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more reliable quantification.[3]
Caption: Co-eluting deuterated IS experiences the same matrix effects as the analyte, enabling accurate normalization.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This experiment is crucial to determine the ability of an internal standard to compensate for matrix effects.
Objective: To quantify the degree of ion suppression or enhancement for an analyte and compare the compensation provided by a deuterated versus a non-deuterated internal standard.[1][5]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the internal standard into a pure solvent (e.g., mobile phase).[1]
-
Set B (Post-Spiked Matrix): Extract blank matrix from at least six different sources. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.[1][3]
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process.[3] (This set is used to assess recovery).
-
-
Sample Analysis: Analyze all prepared samples via LC-MS/MS.
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement.
-
IS-Normalized MF: Calculate the ratio of the analyte peak area to the IS peak area for each sample in Set B. Divide this ratio by the analyte/IS ratio from Set A.
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six different matrix sources.[5]
-
Expected Outcome: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[5] Deuterated internal standards typically yield a much lower CV compared to structural analogs.
Protocol 2: Sample Preparation via Protein Precipitation
This is a common, rapid method for cleaning biological samples before LC-MS/MS analysis.
Objective: To remove the majority of proteins from a plasma or whole blood sample.[10]
Methodology:
-
Aliquot 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the sample and briefly vortex.[10]
-
Add 300 µL of cold acetonitrile (B52724) (ACN) containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[10]
-
The sample is now ready for LC-MS/MS analysis.
Caption: A typical experimental workflow for bioanalysis incorporating an internal standard at the initial stage.
Considerations and Limitations
While deuterated standards are the preferred choice, they are not without limitations. An objective evaluation requires acknowledging these potential issues.
-
Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium atom can slightly alter the physicochemical properties of a molecule.[15] This can sometimes lead to a small difference in chromatographic retention time between the analyte and the deuterated standard.[3] If this shift causes them to elute into regions with different levels of ion suppression, quantification can be compromised.[3][15]
-
Instability and H/D Exchange: In some cases, deuterium atoms can be lost or exchanged with hydrogen atoms from the solvent, a process known as H/D scrambling.[15][16] This can lead to the formation of the unlabeled analyte from the internal standard, artificially inflating the measured concentration.[15] Careful selection of the labeling position is critical to minimize this risk.
-
Cost and Availability: The synthesis of deuterated compounds can be more expensive and complex than that of structural analogs, although their superior performance often justifies the cost.[14][17]
Caption: A decision pathway for internal standard selection in bioanalytical methods.
Conclusion
The use of deuterated metabolites as internal standards provides a robust and reliable approach to quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process—from extraction to detection—ensures superior compensation for experimental variability, particularly matrix effects.[1] This leads to enhanced accuracy, precision, and data reproducibility.[7] While limitations exist, careful validation and an understanding of potential pitfalls like isotope effects allow researchers to mitigate risks. For scientists in drug development and other research fields, the adoption of deuterated internal standards is a best practice that ensures the integrity and defensibility of analytical data, forming the cornerstone of successful and reliable scientific outcomes.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. myadlm.org [myadlm.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
The Analytical Gold Standard Under the Microscope: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex matrices is a daily challenge. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are the cornerstone of modern quantitative analysis by mass spectrometry.[1][2] The core principle is that a SIL-IS, being chemically almost identical to the analyte, will behave similarly during sample preparation, chromatography, and ionization, thus correcting for analytical variability.[1][3] However, not all deuterated standards are created equal. The number and position of deuterium (B1214612) atoms can significantly influence assay performance.[4][5] This guide provides an objective comparison of the performance of different deuterated internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your bioanalytical needs.
Key Performance Parameters for Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical behavior concerning extraction recovery and matrix effects.[4] The key parameters to evaluate when comparing the performance of different deuterated internal standards are:
-
Matrix Effect: The alteration of ionization efficiency of an analyte by co-eluting matrix components.[6] An ideal internal standard should experience the same degree of ion suppression or enhancement as the analyte.[7]
-
Recovery: The efficiency of the extraction process for the analyte and internal standard from the sample matrix.[8]
-
Stability (Isotopic Exchange): The propensity of deuterium atoms to exchange with protons from the solvent or matrix, which can compromise the integrity of the internal standard.[2][9]
-
Chromatographic Co-elution (Isotope Effect): The substitution of hydrogen with deuterium can sometimes lead to a slight shift in retention time, which may result in differential matrix effects.[2][7]
Comparative Performance Data: The Case of Deuterated Testosterone (B1683101)
A study comparing different internal standards for the measurement of testosterone by liquid chromatography-tandem mass spectrometry (LC-MS/MS) highlights the impact of the choice of deuterated standard.[10][11] The following table summarizes the comparative findings when using testosterone-d2 and testosterone-d5 as internal standards, with the d2 standard having been validated against a reference method.
| Performance Parameter | Testosterone-d2 (Target) | Testosterone-d5 | ¹³C₃-Testosterone | Key Findings & References |
| Accuracy (vs. Reference Method) | Excellent Agreement | Lower Results | Lower Results (closer to target than d5) | The choice of internal standard can significantly affect the results obtained by LC-MS/MS assays for testosterone.[4][10] |
| Chromatographic Shift | Baseline | Potential for slight shift | Minimal to no shift | Deuteration can sometimes lead to slight changes in chromatographic retention time due to the isotope effect.[2][7] |
| Stability (H/D Exchange) | Generally stable | Generally stable | Not susceptible to H/D exchange | Deuterium labels should be placed on stable, non-exchangeable positions to avoid isotopic exchange.[9] |
Experimental Protocols
To ensure the selection of the most suitable deuterated internal standard, rigorous experimental validation is crucial. Below are detailed methodologies for assessing the key performance parameters.
Protocol for Evaluation of Matrix Effects
This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.[8][12]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard are prepared in a clean solvent (e.g., mobile phase).
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set 3 (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
Process Efficiency (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100
-
Protocol for Assessing Potential Deuterium Exchange
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[12][13]
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into the blank matrix and immediately process it.
-
Incubated Samples: Spike the same concentration of the internal standard into the blank matrix and incubate it under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
LC-MS/MS Analysis: Analyze all samples, monitoring for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard, which is a direct indication of back-exchange.[9]
-
Visualizing Key Concepts and Workflows
To further clarify the principles and processes discussed, the following diagrams illustrate the deuterium isotope effect, a typical experimental workflow for internal standard validation, and the decision-making process for selecting an optimal deuterated internal standard.
Caption: Deuterium isotope effect leading to differential matrix effects.
Caption: Workflow for validating a deuterated internal standard.
Caption: Decision pathway for selecting an optimal deuterated IS.
Conclusion
The selection of an appropriate deuterated internal standard is a critical factor in the development of robust and reliable bioanalytical methods. As demonstrated, different deuterated analogs of the same analyte can yield significantly different quantitative results.[4][10] Therefore, it is imperative for researchers to not only thoroughly validate their analytical methods but also to carefully consider the choice of internal standard. By systematically evaluating performance parameters such as matrix effect, recovery, and isotopic stability, scientists can ensure the highest quality data for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating Uncharted Waters: A Comparative Guide to Validating LC-MS/MS Methods Without an Internal Standard
For researchers, scientists, and drug development professionals, the internal standard (IS) is a cornerstone of robust LC-MS/MS bioanalytical method validation, ensuring accuracy and precision. However, situations arise where the use of an IS is not feasible. This guide provides a comprehensive comparison of validating an LC-MS/MS method with and without an internal standard, offering supporting data, detailed experimental protocols, and a clear rationale for navigating this challenging analytical scenario.
While regulatory bodies like the FDA and EMA, harmonized under the ICH M10 guideline, strongly advocate for the use of an internal standard, they acknowledge that its absence can be permissible with proper justification.[1] This guide will equip you with the knowledge to provide that justification through rigorous experimental design and data presentation.
The Gold Standard vs. The Alternative: A Head-to-Head Comparison
The primary role of an internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is to compensate for variability during sample preparation, injection, and ionization in the mass spectrometer. When an IS is omitted, the burden of proof for method reliability shifts to a more exhaustive evaluation of other validation parameters.
Here, we present a comparative summary of expected performance for a hypothetical analyte, "Drug X," validated with and without an internal standard. This data is representative of typical outcomes observed in bioanalytical laboratories.
Table 1: Comparative Quantitative Data for LC-MS/MS Validation of Drug X
| Validation Parameter | Method with Internal Standard (SIL-IS) | Method without Internal Standard | Acceptance Criteria (ICH M10) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| LLOQ | ± 5.0% | ± 10.0% | ± 20.0% |
| Low QC | ± 3.5% | ± 8.0% | ± 15.0% |
| Mid QC | ± 2.0% | ± 6.5% | ± 15.0% |
| High QC | ± 1.5% | ± 5.0% | ± 15.0% |
| Precision (% CV) | |||
| LLOQ | ≤ 8.0% | ≤ 15.0% | ≤ 20.0% |
| Low QC | ≤ 6.0% | ≤ 12.0% | ≤ 15.0% |
| Mid QC | ≤ 4.0% | ≤ 10.0% | ≤ 15.0% |
| High QC | ≤ 3.0% | ≤ 8.0% | ≤ 15.0% |
| Matrix Effect (% CV) | ≤ 5.0% | ≤ 15.0% | ≤ 15.0% |
| Recovery (% CV) | ≤ 7.0% | ≤ 15.0% | Consistent and reproducible |
| Stability (% Bias) | ± 5.0% | ± 10.0% | ± 15.0% |
As illustrated in the table, methods employing a SIL-IS typically exhibit superior accuracy and precision. The absence of an IS necessitates tighter control over the analytical process to remain within acceptable regulatory limits.
Experimental Protocols: The Blueprint for Success
Detailed and meticulously executed experimental protocols are paramount when validating an LC-MS/MS method without an internal standard. Below are key experimental designs for both scenarios.
Experimental Protocol 1: Validation with an Internal Standard
Objective: To validate the quantification of Drug X in human plasma using a stable isotope-labeled internal standard (Drug X-d4).
1. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Drug X and Drug X-d4 in a suitable organic solvent.
-
Spike blank human plasma with appropriate volumes of the Drug X stock solution to create calibration standards at 8-10 non-zero concentration levels.
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, Low, Mid, and High.
-
Add a constant concentration of Drug X-d4 to all calibration standards and QC samples.
2. Sample Preparation (e.g., Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Monitor the specific MRM transitions for Drug X and Drug X-d4.
-
Construct a calibration curve by plotting the peak area ratio of Drug X to Drug X-d4 against the nominal concentration of Drug X.
-
Determine the concentrations of the QC samples from the calibration curve.
4. Validation Parameter Assessment:
-
Linearity: Assess the correlation coefficient (r²) of the calibration curve.
-
Accuracy and Precision: Analyze replicate QC samples (n=6) at each concentration level in three separate analytical runs.
-
Selectivity: Analyze at least six different lots of blank plasma to check for interferences at the retention times of Drug X and Drug X-d4.
-
Matrix Effect: Compare the peak area ratio of post-extraction spiked samples to that of neat solutions.
-
Recovery: Compare the peak area ratio of pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Evaluate the stability of Drug X in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Experimental Protocol 2: Validation without an Internal Standard
Objective: To validate the quantification of Drug X in human plasma without the use of an internal standard, with a focus on rigorously assessing and controlling for analytical variability.
1. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Drug X in a suitable organic solvent.
-
Spike blank human plasma with appropriate volumes of the Drug X stock solution to create calibration standards and QC samples as described in Protocol 1.
2. Sample Preparation:
-
Follow the same sample preparation procedure as in Protocol 1, but without the addition of an internal standard.
3. LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Monitor the specific MRM transition for Drug X.
-
Construct a calibration curve by plotting the peak area of Drug X against its nominal concentration.
-
Determine the concentrations of the QC samples from the calibration curve.
4. Enhanced Validation Parameter Assessment:
-
Linearity, Accuracy, Precision, and Selectivity: Assessed as in Protocol 1, but with a higher degree of scrutiny on the consistency of results across different plasma lots.
-
Matrix Effect (Quantitative Assessment from Multiple Sources):
-
Obtain at least six different lots of blank human plasma.
-
For each lot, prepare two sets of samples at low and high QC concentrations:
-
Set A (Neat Solution): Analyte spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank plasma is extracted first, and the analyte is spiked into the final extract.
-
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Peak Area in Set A).
-
The coefficient of variation (%CV) of the Matrix Factors across all lots should be ≤ 15%.
-
-
Recovery (Absolute and Consistent):
-
Prepare three sets of samples at low, mid, and high QC concentrations:
-
Set B (Post-extraction Spike): As described above.
-
Set C (Pre-extraction Spike): Analyte spiked into blank plasma before extraction.
-
-
Calculate the Recovery (%) for each concentration: Recovery = (Peak Area in Set C) / (Peak Area in Set B) * 100.
-
The recovery should be consistent, with a %CV of ≤ 15% across the QC levels.
-
-
Stability: As in Protocol 1, with careful monitoring of the absolute peak area of the analyte over time.
-
Standard Addition (for justification):
-
For a subset of study samples, perform a standard addition experiment to demonstrate the absence of significant matrix-induced bias.
-
Divide a sample into four aliquots. Spike three aliquots with increasing known concentrations of the analyte.
-
Plot the peak area against the added concentration and determine the initial concentration from the x-intercept. Compare this result with the concentration obtained from the external calibration curve.
-
Visualizing the Workflow and Logic
To further clarify the differences in the validation approach, the following diagrams illustrate the experimental workflows and the logical relationships involved.
Caption: A comparison of the experimental workflows for LC-MS/MS validation with and without an internal standard.
Caption: Logical workflow for the quantitative assessment of matrix effects in the absence of an internal standard.
Conclusion: A Path Forward Without a Compass
Validating an LC-MS/MS method without an internal standard presents a significant analytical challenge but is achievable with a thorough and well-documented approach. The key to success lies in a deeper understanding and more rigorous evaluation of matrix effects, recovery, and stability. By demonstrating consistent and reproducible performance across multiple lots of biological matrix and through meticulous execution of the validation experiments outlined in this guide, researchers can confidently justify the absence of an internal standard and ensure the delivery of high-quality, reliable data for their drug development programs. In some cases, where an internal standard does not track the analyte's behavior due to unforeseen matrix effects, a method without an IS may even provide more accurate results. However, this must be demonstrated with robust data.
References
Isotopic Enrichment Analysis of N1, N10-Diacetyl triethylenetetramine-d4: A Comparative Guide
In the landscape of pharmacokinetic and metabolic studies, particularly in the development of drugs like Trientine, accurate quantification of metabolites is paramount. N1, N10-Diacetyl triethylenetetramine (B94423) (DAT) is a major metabolite of Trientine, and its precise measurement often relies on the use of stable isotope-labeled internal standards in mass spectrometry-based bioanalysis. This guide provides a comprehensive comparison of N1, N10-Diacetyl triethylenetetramine-d4 as an internal standard against other alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The choice of internal standard is critical for the accuracy and reliability of bioanalytical methods. An ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics to compensate for matrix effects and variations in sample processing. Here, we compare the performance of this compound with a non-deuterated analog, N1-acetylspermine.
| Parameter | This compound | N1-acetylspermine (Non-deuterated analog) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99[1] |
| Linear Range | Typically established based on specific assay requirements | 0.25–16 µM in plasma and urine[1] |
| Within-Run Precision (%CV) | Data not available in searched literature | 0.4–12.2% in urine; 0.5–15.0% in plasma[1] |
| Between-Run Precision (%CV) | Data not available in searched literature | 0.2–10.8% in urine; 0.1–15.0% in plasma[1] |
| Accuracy (% Recovery) | Data not available in searched literature | 92.6 ± 10.7% in urine; 97.8 ± 9.8% in plasma[1] |
| Matrix Effect | Expected to be minimal due to co-elution | Potential for differential matrix effects |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for sample preparation and LC-MS/MS analysis for N1, N10-Diacetyl triethylenetetramine.
Sample Preparation (Plasma)
-
To a 200 µL aliquot of plasma, add the internal standard solution (e.g., this compound).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 or a cyano column is typically used for separation.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water containing a modifier like heptafluorobutyric acid (HFBA) is common.[2] For example, one method uses 15% acetonitrile and 85% water with 0.1% HFBA.[1][5]
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for N1, N10-Diacetyl triethylenetetramine and its deuterated internal standard are monitored. For the non-labeled analyte, the [M+H]+ ion is m/z 231.[1][5]
Metabolic Pathway of Triethylenetetramine
The biotransformation of Triethylenetetramine (TETA) to N1, N10-Diacetyl triethylenetetramine (DAT) is a two-step enzymatic process. This metabolic pathway is important for understanding the drug's pharmacokinetics and the role of its metabolites.
Experimental Workflow
The overall workflow for the quantitative analysis of N1, N10-Diacetyl triethylenetetramine in a biological matrix involves several key steps, from sample collection to data analysis.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. N1,N10-Diacetyl Triethylenetetramine | 141998-22-3 | Benchchem [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to External vs. Internal Standard Calibration for Triethylenetetramine (TETA) Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Triethylenetetramine (B94423) (TETA) is paramount. The choice of calibration strategy is a critical decision that directly impacts the reliability of analytical data. This guide provides an objective comparison between external and internal standard calibration methods for TETA analysis, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Understanding the Calibration Methods
In chromatographic analysis, calibration is essential to determine the relationship between the signal generated by an analytical instrument and the concentration of the analyte of interest.[1]
-
External Standard (ES) Calibration: This method involves creating a calibration curve by analyzing a series of standards containing known concentrations of the analyte, prepared separately from the unknown samples.[2][3] The concentration of the analyte in the unknown sample is then determined by comparing its instrumental response to this external calibration curve.[3] This method is straightforward but is highly susceptible to variations in sample preparation and injection volume.[4]
-
Internal Standard (IS) Calibration: In this approach, a known amount of a compound, the internal standard, is added to all samples, calibration standards, and blanks.[2] The internal standard should be chemically similar to the analyte but distinguishable by the instrument.[5] Calibration curves are generated by plotting the ratio of the analyte signal to the internal standard signal against the ratio of their concentrations.[4] This method effectively corrects for errors introduced during sample preparation and injection, as any loss or variation will affect both the analyte and the internal standard proportionally.[4][5]
Quantitative Performance Comparison
The choice of calibration method significantly influences the performance of an analytical assay. For the analysis of TETA in complex biological matrices such as plasma or urine, the internal standard method is overwhelmingly preferred due to its ability to mitigate matrix effects and other sources of error.[6][7] While direct comparative studies for TETA using both methods are scarce, performance data from validated internal standard methods highlight its robustness.
The following table summarizes the typical performance characteristics of an LC-MS/MS method for TETA analysis using an internal standard, contrasted with the expected limitations of an external standard approach in the same context.
| Parameter | Internal Standard Method (LC-MS/MS) | External Standard Method (Hypothetical for TETA in Plasma) |
| Linearity (R²) | Consistently > 0.99[8][9][10] | Prone to be lower due to uncorrected matrix effects. |
| Accuracy (% Recovery) | Typically within 85-115%[7] | Can be highly variable and fall outside acceptable ranges due to matrix interference and extraction inconsistencies. |
| Precision (% RSD) | Generally < 15% | Often higher due to variability in sample preparation and injection volumes.[4] |
| Limit of Quantification (LOQ) | As low as ~10 ng/mL in human plasma[8][9] | May be higher or less reliable due to baseline noise and matrix interference. |
| Susceptibility to Matrix Effects | Low; corrected by the IS. | High; significant signal suppression or enhancement can occur, leading to inaccurate results.[11] |
| Correction for Volume Errors | High; corrects for variations in extraction recovery and injection volume.[4] | None; highly sensitive to precise volume handling. |
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows for both external and internal standard calibration methods.
Detailed Experimental Protocol: TETA in Human Plasma by LC-MS/MS (Internal Standard Method)
This protocol is a synthesized example based on validated methods for TETA analysis in biological fluids.[6][8][12][13]
1. Materials and Reagents
-
TETA Dihydrochloride (Analyte)
-
Trientine-d4 (Internal Standard) or N1-acetylspermine[6]
-
Acetonitrile (B52724) (LC-MS Grade)
-
Ammonium Acetate
-
Heptafluorobutyric acid (HFBA)
-
Ultrapure Water
-
Human Plasma (Blank)
2. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of TETA and the internal standard (e.g., Trientine-d4) in ultrapure water at a concentration of 1 mg/mL.
-
Calibration Standards: Serially dilute the TETA stock solution with blank human plasma to prepare calibration standards covering the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).[8][9]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma, independent of the calibration standards.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of each standard, QC, and unknown plasma sample into a microcentrifuge tube.
-
Add a fixed volume of the internal standard working solution to each tube.
-
Add a protein precipitation agent (e.g., acetonitrile) to precipitate plasma proteins.
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A UHPLC or HPLC system capable of delivering stable gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Chromatographic Column: A C18 column (e.g., Xtimate C18, 4.6 x 50 mm, 5 µm) is often used.[8][12] Alternatively, a cyano column can be employed.[6][14]
-
Mobile Phase: An isocratic or gradient elution using a combination of acetonitrile and an aqueous solution (e.g., 10mM Ammonium Acetate or 0.1% HFBA).[6][8]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[8]
-
Injection Volume: 5 - 10 µL.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for TETA and its internal standard in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis and Quantification
-
Integrate the peak areas for both TETA and the internal standard in all samples and standards.
-
Calculate the ratio of the TETA peak area to the internal standard peak area for each point.
-
Construct a calibration curve by plotting the peak area ratio against the TETA concentration for the calibration standards using a weighted linear regression model.
-
Determine the concentration of TETA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Conclusion and Recommendation
While the external standard method offers simplicity, its application for TETA analysis in complex matrices is fraught with challenges that can compromise data quality. The method's inability to correct for sample loss during preparation and matrix-induced signal variability makes it unsuitable for the rigorous demands of drug development and clinical research.
The internal standard method, by contrast, provides a robust and reliable approach for the quantification of TETA. By compensating for procedural errors and matrix effects, it delivers superior accuracy and precision.[4][5] For any quantitative TETA analysis in biological samples, the use of a stable isotope-labeled internal standard (e.g., Trientine-d4) is the gold standard and is strongly recommended to ensure the generation of high-quality, defensible data.
References
- 1. asdlib.org [asdlib.org]
- 2. ocw.ump.edu.my [ocw.ump.edu.my]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scielo.br [scielo.br]
- 6. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Assessing the Kinetic Isotope Effect of Deuterated Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhanced therapeutic profiles, the strategic incorporation of deuterium (B1214612) into drug candidates has emerged as a powerful tool to modulate pharmacokinetic properties. This guide provides an objective comparison of deuterated and non-deuterated standards, focusing on the assessment of the kinetic isotope effect (KIE). Supported by experimental data and detailed methodologies, this document aims to inform the selection and evaluation of deuterated compounds in drug discovery and development.
The substitution of hydrogen with its heavier isotope, deuterium, can significantly influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect is particularly relevant in drug metabolism, where the cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step.[2] A carbon-deuterium (C-D) bond is stronger than a C-H bond due to its lower zero-point energy, requiring more energy to be broken.[3] Consequently, replacing a hydrogen atom with deuterium at a metabolic "soft spot" can slow down the rate of metabolism, leading to an improved pharmacokinetic profile.[4] A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction; a KIE value (kH/kD) greater than 2 is generally considered significant.[3]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The primary advantage of deuterated standards lies in their potential to exhibit a significant KIE, leading to reduced metabolic clearance and, consequently, improved pharmacokinetic properties. In bioanalytical assays, stable isotope-labeled internal standards, including deuterated ones, are considered the gold standard for quantification using liquid chromatography-mass spectrometry (LC-MS).[5][6] They co-elute with the analyte, compensating for matrix effects and variability in sample processing and instrument response.[7][8]
However, it is crucial to recognize the potential limitations of deuterated standards. The deuterium isotope effect can sometimes lead to chromatographic separation from the non-deuterated analyte, which can compromise the accuracy of quantification if not properly addressed.[9] Furthermore, the position of deuterium labeling is critical, as labeling at a site not involved in the rate-limiting metabolic step will not result in a significant KIE.[10]
Quantitative Data Summary
The following tables summarize the impact of deuteration on key pharmacokinetic parameters and provide examples of observed kinetic isotope effects.
Table 1: Comparison of In Vitro Metabolic Stability Parameters
| Compound | System | Parameter | Non-Deuterated | Deuterated | Fold Change |
| Test Compound A | Human Liver Microsomes | t½ (min) | 15 | 45 | 3.0 |
| CLint (µL/min/mg) | 46.2 | 15.4 | 0.33 | ||
| Test Compound B | Rat Hepatocytes | t½ (min) | 30 | 75 | 2.5 |
| CLint (µL/min/mg) | 23.1 | 9.2 | 0.4 |
Data is hypothetical and for illustrative purposes.
Table 2: Comparison of In Vivo Pharmacokinetic Parameters
| Drug | Species | Parameter | Non-Deuterated | Deuterated | Fold Change/Improvement | Reference |
| Methadone | Mice | AUC (0-8h) | - | - | 5.7-fold increase | [11] |
| Cmax | - | - | 4.4-fold increase | [11] | ||
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2-fold reduction | [11] | ||
| Chalcone Derivative | Rats (projected) | AUC(0-t) | 389.18 ± 17.08 h*ng/mL | Significantly Increased | - | [12] |
| t½ (h) | 2.32 ± 0.81 | Increased | - | [12] | ||
| CL/F (L/h/kg) | 128.53 ± 5.49 | Decreased | - | [12] |
Table 3: Experimentally Determined Kinetic Isotope Effects (kH/kD)
| Deuterated Molecule | Reaction Type | Enzyme/Catalyst | kH/kD | Reference |
| Deuterated Morphine (N-CD3) | N-demethylation | Cytochrome P450 | 1.4 | [1] |
| Pyridinolysis of 1a-1e | Nucleophilic Substitution | d-5 pyridine (B92270) (C5D5N) | 1.05-1.11 | [13] |
| Resorcinol | Iodination | Iodine | ~3 to 4 | [14] |
Experimental Protocols
Accurate assessment of the kinetic isotope effect is paramount in evaluating the potential of deuterated drug candidates. The following are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a non-deuterated compound and its deuterated analog.[4]
Materials:
-
Test compounds (non-deuterated and deuterated)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compound (e.g., testosterone)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
Procedure:
-
Preparation: Thaw liver microsomes on ice and prepare a suspension in phosphate buffer (e.g., 0.5 mg/mL). Prepare working solutions of the test compounds.
-
Pre-incubation: Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Incubation: In a 96-well plate, combine the microsomal suspension and the test compound. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to the quenching solution.[7]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[1]
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the zero-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[4]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Compare the t½ and CLint values of the deuterated and non-deuterated compounds to determine the KIE.
Competitive Incubation Assay for Direct KIE Assessment
Objective: To directly determine the kinetic isotope effect by incubating a 1:1 mixture of the deuterated and non-deuterated compounds in the same metabolic system.[15]
Procedure:
-
Prepare a 1:1 molar ratio mixture of the deuterated and non-deuterated compounds.
-
Incubate this mixture with liver microsomes and the NADPH regenerating system as described in the previous protocol.
-
At various time points, quench the reaction and analyze the samples by LC-MS/MS.
-
Monitor the specific MS-MS transitions unique to both the deuterated and non-deuterated molecules.[15]
Data Analysis:
-
Determine the ratio of the peak areas of the deuterated to non-deuterated compound at each time point.
-
Any deviation from the initial 1:1 ratio indicates an observable KIE.[15] A slower consumption of the deuterated analog will result in an increasing ratio over time.
Mandatory Visualizations
Caption: Experimental workflow for assessing the kinetic isotope effect.
Caption: Impact of KIE on a metabolic pathway.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. bioscientia.de [bioscientia.de]
- 3. Portico [access.portico.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jmest.org [jmest.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. apo.ansto.gov.au [apo.ansto.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
